2'-Acetylacteoside
Description
hepatoprotective agent isolated from Cistanch deserticola; structure in first source
Properties
Molecular Formula |
C32H40O16 |
|---|---|
Molecular Weight |
680.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]methoxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C32H40O16/c1-15-26(40)28(42)27(41)24(45-15)14-44-30-29(48-25(39)8-5-17-3-6-19(35)21(37)11-17)23(13-33)47-32(31(30)46-16(2)34)43-10-9-18-4-7-20(36)22(38)12-18/h3-8,11-12,15,23-24,26-33,35-38,40-42H,9-10,13-14H2,1-2H3/b8-5+/t15-,23+,24-,26-,27-,28+,29+,30-,31+,32+/m0/s1 |
InChI Key |
KJJKGAYHJMZKLA-DBDAIDROSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 2'-Acetylacteoside: A Technical Guide to its Discovery and Isolation from Brandisia hancei
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and preliminary biological characterization of 2'-Acetylacteoside, a phenylethanoid glycoside identified in Brandisia hancei. This document details the experimental protocols for its extraction and purification, presents its structural data, and explores its potential therapeutic relevance by examining its impact on cellular signaling pathways.
Discovery and Significance
This compound was first reported as a constituent of Brandisia hancei, a plant belonging to the Scrophulariaceae family, in studies investigating the plant's chemical composition and traditional medicinal uses.[1][2][3] Alongside other phenylethanoid glycosides like acteoside, poliumoside, and brandioside, this compound has been the subject of research into its potential pharmacological activities.[1][2][3]
Initial studies have highlighted its role as a xanthine (B1682287) oxidase inhibitor, suggesting potential applications in the management of hyperuricemia and related conditions.[1] Furthermore, investigations into its effects on vascular health have revealed its ability to inhibit the proliferation of aortic smooth muscle cells, indicating a potential role in preventing or mitigating the progression of arteriosclerosis.[3]
Table 1: Isolated Phenylethanoid Glycosides from Brandisia hancei
| Compound | Molecular Formula | Biological Activity | Reference |
| This compound | C₃₁H₃₈O₁₆ | Xanthine Oxidase Inhibition, Anti-proliferative | [1][3] |
| Acteoside | C₂₉H₃₆O₁₅ | Anti-proliferative | [3] |
| Poliumoside | C₃₅H₄₄O₁₉ | Anti-proliferative | [3] |
| Brandioside | C₃₇H₄₆O₂₀ | Anti-proliferative | [3] |
| Isoacteoside | Not specified in this context | Xanthine Oxidase Inhibition | [1] |
| Arenarioside | Not specified in this context | Not specified in this context | [1] |
Experimental Protocols: Isolation and Purification
While specific, detailed protocols for the isolation of this compound from Brandisia hancei are not extensively published, a general methodology for the extraction and purification of phenylethanoid glycosides from plants of the Scrophulariaceae family can be outlined. The following protocol is a representative procedure based on established phytochemical techniques.
Plant Material Collection and Preparation
Fresh aerial parts of Brandisia hancei are collected and authenticated. The plant material is then air-dried in the shade and pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction
The powdered plant material is subjected to extraction with a polar solvent to isolate the water-soluble phenylethanoid glycosides.
-
Solvent: A mixture of methanol (B129727) and water (e.g., 80% methanol) is a common choice for extracting these compounds.
-
Method: Maceration or reflux extraction can be employed. For a laboratory-scale extraction, approximately 500 g of the powdered plant material is extracted with 5 L of the solvent mixture three times, with each extraction lasting for 2 hours under reflux.
-
Filtration and Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
The crude extract is suspended in water.
-
The aqueous suspension is successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.
-
The phenylethanoid glycosides, including this compound, are typically enriched in the n-butanol fraction .
Chromatographic Purification
The n-butanol fraction is further purified using a combination of chromatographic techniques.
-
Column Chromatography: The fraction is first subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform and methanol, starting with a higher proportion of chloroform and gradually increasing the polarity with methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are pooled, concentrated, and subjected to preparative HPLC for final purification. A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water. The eluate is monitored with a UV detector, and the peak corresponding to this compound is collected.
Structure Elucidation
The purity and structure of the isolated this compound are confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Structural Data of this compound
The structure of this compound is characterized by a central glucose unit linked to a phenylethanol moiety and a caffeoyl group, with an additional acetyl group at the 2'-position of the glucose.
Table 2: NMR Spectroscopic Data for this compound
| Position | ¹³C NMR (CD₃OD, δ in ppm) | ¹H NMR (CD₃OD, δ in ppm, J in Hz) |
| Phenylethanol Moiety | ||
| 1 | 131.5 | |
| 2 | 117.2 | 6.68 (d, 2.0) |
| 3 | 116.3 | |
| 4 | 121.1 | 6.55 (d, 8.1) |
| 5 | 116.5 | 6.66 (dd, 8.1, 2.0) |
| 6 | 146.1 | |
| 7 | 144.6 | |
| 8 | 36.5 | 2.78 (t, 7.3) |
| α | 72.1 | 3.73 (m), 4.02 (m) |
| β | ||
| Glucose Moiety | ||
| 1' | 104.2 | 4.37 (d, 7.9) |
| 2' | 74.9 | 4.92 (dd, 9.5, 7.9) |
| 3' | 81.7 | 3.96 (t, 9.5) |
| 4' | 70.8 | 3.66 (t, 9.5) |
| 5' | 75.9 | 3.49 (m) |
| 6' | 64.8 | 3.75 (m) |
| Caffeoyl Moiety | ||
| 1'' | 127.7 | |
| 2'' | 115.3 | 7.04 (d, 2.0) |
| 3'' | 146.8 | |
| 4'' | 149.9 | |
| 5'' | 116.5 | 6.77 (d, 8.2) |
| 6'' | 123.2 | 6.93 (dd, 8.2, 2.0) |
| 7'' (α) | 147.9 | 7.58 (d, 15.9) |
| 8'' (β) | 115.1 | 6.27 (d, 15.9) |
| 9'' (C=O) | 168.4 | |
| Acetyl Moiety | ||
| C=O | 172.5 | |
| CH₃ | 21.0 | 2.05 (s) |
| Rhamnose Moiety | ||
| 1''' | 102.8 | 5.17 (d, 1.5) |
| 2''' | 72.3 | 3.93 (dd, 3.4, 1.5) |
| 3''' | 72.1 | 3.63 (dd, 9.5, 3.4) |
| 4''' | 73.9 | 3.33 (t, 9.5) |
| 5''' | 70.6 | 3.55 (m) |
| 6''' | 18.4 | 1.09 (d, 6.2) |
Note: The provided NMR data is a compilation from various sources for structural confirmation and may not be from a sample isolated specifically from Brandisia hancei.
Biological Activity and Potential Signaling Pathways
This compound from Brandisia hancei has demonstrated inhibitory effects on the proliferation of rat aortic smooth muscle cells.[3] The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the pathogenesis of atherosclerosis and restenosis. Several signaling pathways are known to regulate VSMC proliferation. While the precise mechanism of this compound is yet to be fully elucidated, its anti-proliferative effect may involve the modulation of one or more of these pathways.
Key signaling pathways involved in VSMC proliferation include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, involving ERK, JNK, and p38, is a central regulator of cell proliferation in response to growth factors.
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway plays a crucial role in cell survival and proliferation.
-
Nuclear Factor-kappa B (NF-κB) Pathway: This transcription factor is involved in inflammatory responses and cell proliferation.
Natural products are known to inhibit VSMC proliferation by targeting these pathways.[4] The antioxidant properties of phenylethanoid glycosides may also contribute to their anti-proliferative effects by reducing oxidative stress, a known trigger for VSMC proliferation.
Conclusion and Future Directions
This compound, a phenylethanoid glycoside from Brandisia hancei, presents a promising scaffold for further investigation in drug discovery. Its demonstrated biological activities, including xanthine oxidase inhibition and anti-proliferative effects on vascular smooth muscle cells, warrant more detailed mechanistic studies.
Future research should focus on:
-
Optimizing isolation protocols to improve the yield and purity of this compound from Brandisia hancei.
-
Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its anti-proliferative and enzyme-inhibitory effects.
-
Conducting in vivo studies to evaluate the therapeutic potential of this compound in animal models of hyperuricemia and atherosclerosis.
-
Exploring the structure-activity relationships of this compound and related phenylethanoid glycosides to guide the design of more potent and selective drug candidates.
This technical guide serves as a foundational resource for researchers interested in the continued exploration of this compound and its potential contributions to human health.
References
- 1. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Pathways of Proliferation: New Targets to Inhibit the Growth of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular smooth muscle cell proliferation as a therapeutic target. Part 2: Natural products inhibiting proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of 2'-Acetylacteoside.
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Acetylacteoside is a phenylethanoid glycoside naturally occurring in various medicinal plants, notably from the Cistanche and Brandisia genera. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and diverse biological activities. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This guide includes detailed experimental protocols for its isolation and for the assessment of its significant anti-osteoporotic effects, alongside a summary of its other key pharmacological properties. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanisms of action and analysis.
Chemical Structure and Identification
This compound is a complex glycoside characterized by a central glucose moiety, a rhamnose unit, a phenylethanol aglycon, and a caffeoyl group, with an acetyl group attached to the 2'-position of the glucose.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | [(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1] |
| CAS Number | 94492-24-7[2] |
| Molecular Formula | C31H38O16[2] |
| Molecular Weight | 666.6 g/mol [1][2] |
| SMILES | CC(O--INVALID-LINK--=C(C=C2)O)=O)CO)OCCC3=CC(O)=C(C=C3)O">C@@H[C@H]1O[C@H]4--INVALID-LINK--C)O)O">C@@HO)=O[2] |
| InChI Key | ALERZNQPBWWLMW-OMRKUVHCSA-N[2] |
Physicochemical and Spectroscopic Properties
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Solid / White-like powder | [2][3] |
| Solubility | Soluble in Methanol | [2][3] |
| Storage Temperature | -20°C |[2] |
Spectroscopic Data
| Technique | Data | Source |
|---|---|---|
| UV-Vis (λmax) | 220, 335 nm (in Methanol) | [2] |
| Mass Spectrometry | The fragmentation pattern of this compound in negative ion mode typically shows a primary loss of the acetyl group (42 Da) from the precursor ion [M-H]⁻ at m/z 665, resulting in a fragment at m/z 623. This is followed by fragmentation similar to that of acteoside, including the loss of the caffeoyl moiety (162 Da) to produce a fragment at m/z 461, and further loss of the rhamnose unit to yield an ion at m/z 315. | |
Biological Activities and Pharmacological Properties
This compound exhibits a range of biological activities, with its anti-osteoporotic effects being the most extensively studied. It also demonstrates antioxidant, aldose reductase inhibitory, neuroprotective, and hepatoprotective properties.
Summary of Biological Activities
| Activity | In Vitro/In Vivo Model | Key Findings | Reference |
|---|---|---|---|
| Anti-osteoporotic | Ovariectomized mice | Prevents decreases in bone strength at 10-40 mg/kg. | [2] |
| Aldose Reductase Inhibition | Rat lens aldose reductase | Selectively inhibits aldose reductase with an IC50 of 0.071 µM. | [2] |
| Antioxidant | Cell-free superoxide (B77818) radical scavenging assay | Scavenges superoxide radicals. | [2] |
| Neuroprotective | Primary rat cortical neurons (glutamate-induced cytotoxicity) | Decreases glutamate-induced cytotoxicity at 0.1, 1, and 10 µM. | [2] |
| Hepatoprotective | Primary mouse hepatocytes (D-galactosamine-induced cytotoxicity) | Protects against D-galactosamine-induced cytotoxicity with an IC50 of 4.8 µg/ml. |[2] |
Anti-osteoporotic Activity
The anti-osteoporotic effects of this compound have been demonstrated in an ovariectomized (OVX) mouse model, a standard model for postmenopausal osteoporosis. Oral administration of this compound has been shown to prevent bone loss and improve bone strength.
Signaling Pathway: Inhibition of Osteoclastogenesis
The mechanism underlying the anti-osteoporotic activity of this compound involves the inhibition of osteoclast differentiation and function through the RANKL/RANK/TRAF6-mediated NF-κB and NFATc1 signaling pathway. By down-regulating key players in this pathway, this compound suppresses the formation of mature osteoclasts, the primary cells responsible for bone resorption.
Caption: this compound inhibits osteoclastogenesis.
Other Biological Activities
-
Aldose Reductase Inhibition: this compound is a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. Its high selectivity over other enzymes like maltase and sucrase suggests a favorable therapeutic profile.[2]
-
Antioxidant Activity: The compound exhibits free radical scavenging properties, which likely contribute to its neuroprotective and hepatoprotective effects.[2]
-
Neuroprotective Activity: this compound protects primary rat cortical neurons from glutamate-induced cytotoxicity, a key mechanism in various neurodegenerative diseases.[2]
-
Hepatoprotective Activity: It shows protective effects in primary mouse hepatocytes against D-galactosamine-induced cytotoxicity, a model for drug-induced liver injury.[2]
Experimental Protocols
Isolation of this compound from Cistanche deserticola
A common method for the isolation of this compound is high-speed counter-current chromatography (HSCCC). The following is a generalized workflow based on published methods.
Caption: General workflow for isolating this compound.
Detailed Methodology:
-
Extraction: Dried and powdered Cistanche deserticola is extracted with 70% ethanol.
-
Enrichment: The crude extract is concentrated and then subjected to preliminary purification on a macroporous resin column (e.g., D101), eluting with a gradient of ethanol in water. The fraction containing phenylethanoid glycosides is collected.
-
Fractionation: The enriched fraction is further fractionated using silica gel column chromatography.
-
HSCCC Purification: The target fraction from the silica gel column is subjected to preparative HSCCC. A typical two-phase solvent system is composed of ethyl acetate-n-butanol-ethanol-water. The fractions are collected and monitored by HPLC.
-
Identification: The purified compound is identified by comparing its retention time with a standard and by structural elucidation using mass spectrometry and NMR.
In Vivo Anti-osteoporotic Activity Assay
The following protocol is a summary of the methodology used to evaluate the anti-osteoporotic effects of this compound in an ovariectomized (OVX) mouse model.
Experimental Workflow
Caption: Workflow for in vivo anti-osteoporotic assay.
Detailed Methodology:
-
Animal Model: Female mice are used. Ovariectomy is performed to induce estrogen deficiency, which leads to bone loss. A sham-operated group serves as a control.
-
Dosing: After a recovery period, the OVX mice are randomly divided into groups and treated orally with this compound at different doses (e.g., 10, 20, and 40 mg/kg body weight/day) for a period of 12 weeks. A vehicle control group receives the solvent only.
-
Bone Analysis:
-
Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DEXA).
-
Bone Strength: Assessed by biomechanical testing (e.g., three-point bending test of the femur).
-
Micro-architecture: Analyzed by micro-computed tomography (μCT) to evaluate parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
-
Biochemical Analysis: Serum levels of bone turnover markers, such as alkaline phosphatase (ALP) for bone formation and tartrate-resistant acid phosphatase (TRAP) for bone resorption, are measured.
-
Mechanism of Action Studies: Tissues can be collected for Western blot or immunohistochemical analysis to investigate the expression of proteins in the RANKL/RANK/TRAF6 signaling pathway.
General Protocols for Other Bioassays
-
DPPH Radical Scavenging Assay (Antioxidant Activity):
-
Prepare a stock solution of this compound in methanol.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add different concentrations of the this compound solution.
-
Add the DPPH solution to each well and incubate in the dark at room temperature.
-
Measure the absorbance at 517 nm. The decrease in absorbance indicates radical scavenging activity.
-
Calculate the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
-
Aldose Reductase Inhibition Assay:
-
Prepare a reaction mixture containing phosphate (B84403) buffer, NADPH, and the aldose reductase enzyme (from rat lens).
-
Add various concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
The inhibitory activity is calculated as the percentage decrease in the rate of NADPH oxidation.
-
Determine the IC50 value.
-
-
Neuroprotective Assay (Glutamate-Induced Cytotoxicity):
-
Culture primary cortical neurons or a suitable neuronal cell line (e.g., HT22).
-
Pre-treat the cells with various concentrations of this compound for a specified period.
-
Induce cytotoxicity by exposing the cells to a toxic concentration of glutamate.
-
After incubation, assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Increased cell viability in the presence of this compound indicates a neuroprotective effect.
-
-
Hepatoprotective Assay (D-Galactosamine-Induced Cytotoxicity):
-
Isolate and culture primary hepatocytes from mice.
-
Treat the hepatocytes with various concentrations of this compound.
-
Induce cytotoxicity by exposing the cells to D-galactosamine.
-
Assess cell viability using an appropriate method (e.g., MTT assay).
-
The concentration of this compound that provides 50% protection (IC50) is determined.
-
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a spectrum of interesting pharmacological activities. Its potent anti-osteoporotic effects, mediated through the inhibition of the NF-κB signaling pathway in osteoclasts, are particularly noteworthy and warrant further investigation for potential therapeutic applications. The compound's antioxidant, aldose reductase inhibitory, neuroprotective, and hepatoprotective properties further highlight its potential as a lead compound in drug discovery. This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this compound. Further studies are encouraged to fully elucidate its mechanisms of action in its various biological activities and to establish its safety and efficacy profiles in more advanced preclinical models.
References
- 1. 2-Acetylacteoside | C31H38O16 | CID 21629996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 2'-O-Acetylacteoside [chembk.com]
- 4. Preparative isolation and purification of acteoside and 2'-acetyl acteoside from Cistanches salsa (C.A. Mey.) G. Beck by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Phenylethanoid Glycosides like 2'-Acetylacteoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylethanoid glycosides (PhGs) are a diverse class of naturally occurring phenolic compounds with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. A prominent member of this family, 2'-Acetylacteoside, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biosynthetic pathway of PhGs, with a specific focus on the enzymatic steps leading to the formation of this compound. We delve into the core enzymatic reactions, present available quantitative data, detail relevant experimental protocols, and illustrate the complex regulatory networks that govern the production of these valuable secondary metabolites. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of PhGs.
The Core Biosynthetic Pathway of Phenylethanoid Glycosides
The biosynthesis of phenylethanoid glycosides is a complex process that originates from the shikimate and phenylpropanoid pathways, leading to the formation of two key precursors: a phenylethanoid aglycone and a hydroxycinnamic acid moiety. These are subsequently assembled and modified through a series of glycosylation and acylation reactions.
The biosynthesis of acteoside, the precursor to this compound, is a well-studied pathway that serves as a model for PhG synthesis.[1][2][3] The general steps are as follows:
-
Formation of the Phenylethanoid Aglycone (Hydroxytyrosol): This moiety is derived from the amino acid L-tyrosine. The pathway involves a series of enzymatic reactions including hydroxylation, decarboxylation, deamination, and reduction.
-
Formation of the Hydroxycinnamic Acid Moiety (Caffeoyl-CoA): This part of the molecule originates from the amino acid L-phenylalanine via the general phenylpropanoid pathway. Key enzymes in this sequence are Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).
-
Assembly and Modification: The phenylethanoid aglycone and the hydroxycinnamic acid are then linked through a series of glycosylation and acylation steps, primarily involving UDP-dependent glycosyltransferases (UGTs) and BAHD acyltransferases.
The final step in the formation of this compound is the acetylation of the acteoside molecule. While the presence of acetylated PhGs is known, the specific acetyltransferase responsible for the 2'-O-acetylation of acteoside has not yet been fully characterized in the scientific literature.[4] This remains a key area for future research.
Biosynthesis Pathway Diagram
Quantitative Data on Phenylethanoid Glycoside Biosynthesis
Quantitative understanding of the PhG biosynthetic pathway is crucial for metabolic engineering and optimizing production. This section summarizes available kinetic data for key enzymes and reported metabolite concentrations. It is important to note that these values can vary significantly depending on the plant species, tissue type, and environmental conditions.
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Plant Source | Reference |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 27 - 260 | - | Various | - |
| Cinnamate-4-Hydroxylase (C4H) | Cinnamic acid | 1.5 - 20 | - | Various | - |
| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric acid | 10 - 200 | - | Various | - |
| UGT85AF10 (SiUGT1) | Hydroxytyrosol | 130 | 1.2 pkat/µg protein | Sesamum indicum | [5] |
| UGT85AF10 (SiUGT1) | Tyrosol | 230 | 0.8 pkat/µg protein | Sesamum indicum | [5] |
| BAHD Acyltransferase (SiAT1) | Caffeoyl-CoA | - | - | Sesamum indicum | [5] |
Note: Comprehensive kinetic data for all enzymes in the PhG pathway, particularly for the later steps and the final acetylation, is still limited.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of PhG biosynthesis.
Extraction and Quantification of Phenylethanoid Glycosides by HPLC
Objective: To extract and quantify PhGs from plant material.
Materials:
-
Plant tissue (fresh or lyophilized)
-
Liquid nitrogen
-
Centrifuge
-
HPLC system with a C18 column and UV detector
-
Standards for acteoside and this compound
Protocol:
-
Grind 100 mg of plant tissue to a fine powder in liquid nitrogen.
-
Add 1 mL of 80% methanol and vortex thoroughly.
-
Sonricate the sample for 30 minutes in a water bath.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
Inject 10 µL of the filtered extract onto the HPLC system.
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Monitor the absorbance at a wavelength of 330 nm.
-
Quantify the concentration of acteoside and this compound by comparing the peak areas with a standard curve.
BAHD Acyltransferase Enzyme Assay
Objective: To determine the activity of BAHD acyltransferases involved in PhG biosynthesis. This protocol is adapted from methods using Ellman's reagent (DTNB) to quantify the release of Coenzyme A.[6]
Materials:
-
Purified recombinant BAHD acyltransferase
-
Acyl-CoA donor (e.g., Caffeoyl-CoA)
-
Acyl acceptor (e.g., a glycosylated PhG intermediate)
-
Tris-HCl buffer (pH 7.5)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 100 µM acyl-CoA donor, and 500 µM acyl acceptor.
-
Add the purified enzyme to initiate the reaction.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution of DTNB in a suitable buffer.
-
Measure the absorbance at 412 nm to quantify the amount of free CoA released.
-
Calculate the enzyme activity based on the molar extinction coefficient of the DTNB-CoA adduct.
UDP-Glycosyltransferase (UGT) Enzyme Assay
Objective: To measure the activity of UGTs that glycosylate phenylethanoid aglycones. This protocol utilizes a commercial UDP-Glo™ Glycosyltransferase Assay.[7]
Materials:
-
Purified recombinant UGT
-
Phenylethanoid aglycone (e.g., Hydroxytyrosol)
-
UDP-glucose
-
Tris-HCl buffer (pH 7.5)
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
Luminometer
Protocol:
-
Set up a 25 µL reaction containing 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 100 µM phenylethanoid aglycone, and 50 µM UDP-glucose.
-
Add the purified UGT to start the reaction.
-
Incubate at 30°C for 60 minutes.
-
Add 25 µL of UDP-Glo™ Detection Reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
Measure the luminescence using a luminometer.
-
Quantify the amount of UDP produced by comparing the luminescence signal to a UDP standard curve.
Regulation of Phenylethanoid Glycoside Biosynthesis
The biosynthesis of PhGs is tightly regulated by a complex network of signaling molecules in response to various developmental and environmental cues. Phytohormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA), as well as signaling molecules like nitric oxide (NO) and reactive oxygen species (ROS), play crucial roles in modulating the expression of biosynthetic genes.
-
Jasmonic Acid (JA): JA and its methyl ester, methyl jasmonate (MeJA), are well-known elicitors of PhG biosynthesis. They activate a signaling cascade that leads to the upregulation of key biosynthetic genes, including those encoding PAL, 4CL, and various UGTs and acyltransferases.[5]
-
Salicylic Acid (SA): SA is another important signaling molecule that can influence the phenylpropanoid pathway. The crosstalk between SA and JA signaling pathways can be either synergistic or antagonistic, depending on the specific context.
-
Nitric Oxide (NO) and Reactive Oxygen Species (ROS): NO and ROS, such as hydrogen peroxide (H₂O₂), act as secondary messengers in plant defense responses and can trigger the production of secondary metabolites, including PhGs. There is significant crosstalk between NO, ROS, and phytohormone signaling pathways.[8]
Regulatory Network Diagram
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the biosynthesis of phenylethanoid glycosides, with a particular focus on this compound. While significant progress has been made in elucidating the core pathway leading to acteoside, several key areas require further investigation. The identification and characterization of the specific acetyltransferase responsible for the final step in this compound formation is a critical research gap. Furthermore, a more comprehensive understanding of the kinetic properties of all enzymes in the pathway and the in vivo concentrations of metabolic intermediates will be essential for successful metabolic engineering efforts. The intricate regulatory network controlling PhG biosynthesis also presents a rich area for future research, with the potential to uncover novel strategies for enhancing the production of these valuable compounds in plant-based or microbial systems. Continued research in these areas will be vital for unlocking the full therapeutic and commercial potential of phenylethanoid glycosides.
References
- 1. uniprot.org [uniprot.org]
- 2. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of dynamic and reversible histone acetylation in plant development and polyploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Identification of UDP-Sugar-Dependent Glycosyltransferase and Acyltransferase Involved in the Phenylethanoid Glycoside Biosynthesis Induced by Methyl Jasmonate in Sesamum indicum L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Multifaceted Role of 2'-Acetylacteoside in Cistanche deserticola: A Technical Guide
Abstract
2'-Acetylacteoside, a prominent phenylethanoid glycoside isolated from Cistanche deserticola, has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides an in-depth analysis of the role of this compound, focusing on its therapeutic potential and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its antioxidant, neuroprotective, hepatoprotective, anti-osteoporotic, and aldose reductase inhibitory effects. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are presented to facilitate further research and development in this field.
Introduction
Cistanche deserticola Y. C. Ma, a holoparasitic desert plant revered in traditional medicine as "desert ginseng," is a rich source of various bioactive compounds, including phenylethanoid glycosides (PhGs), iridoids, lignans, and polysaccharides.[1][2] Among the PhGs, this compound stands out for its significant contribution to the plant's therapeutic properties.[3][4] This guide delves into the specific roles and mechanisms of this compound, providing a technical foundation for its exploration as a potential therapeutic agent.
Chemical Properties
This compound is a phenylethanoid glycoside with the chemical formula C₃₁H₃₈O₁₆ and a molecular weight of 666.6 g/mol .[5] Its structure is characterized by a central glucose moiety with a phenylethanol group, a caffeoyl group, and a rhamnose unit attached. The distinguishing feature of this molecule is the acetyl group at the 2'-position of the glucose residue.
Pharmacological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, which are detailed in the following sections.
Antioxidant Activity
This compound is a potent antioxidant, contributing significantly to the overall free radical scavenging capacity of Cistanche deserticola extracts.[6][7]
Mechanism of Action: The antioxidant effect of this compound is attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and superoxide (B77818) anions.[6][8] The presence of multiple phenolic hydroxyl groups in its structure is crucial for this activity.[8]
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases.[5][9]
Mechanism of Action:
-
Inhibition of Monoamine Oxidase B (MAO-B): this compound has been identified as a reversible, mixed-type inhibitor of MAO-B.[9] By inhibiting MAO-B, it can increase the levels of dopamine (B1211576) in the brain, which is beneficial in conditions like Parkinson's disease.[9]
-
Protection against Glutamate-Induced Cytotoxicity: It protects primary rat cortical neurons from cell death induced by glutamate (B1630785), a key factor in excitotoxicity-related neuronal damage.[5]
Hepatoprotective Activity
Studies have shown that this compound possesses hepatoprotective effects against toxin-induced liver damage.[5]
Mechanism of Action: this compound protects primary mouse hepatocytes from cytotoxicity induced by D-galactosamine, a known hepatotoxin.[5] This protective effect is likely linked to its antioxidant and anti-inflammatory properties, which help mitigate the cellular damage caused by the toxin.
Anti-osteoporotic Activity
A significant and well-documented role of this compound is its anti-osteoporotic activity, particularly in models of postmenopausal osteoporosis.[10]
Mechanism of Action: this compound exerts its anti-osteoporotic effects by modulating bone resorption.[2][10] It achieves this by inhibiting the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 signaling pathway.[2][10] This inhibition leads to a downregulation in the expression of key proteins involved in osteoclast differentiation and function, such as RANK, TRAF6, IκB kinase β, NF-κB, and NFATc1.[2][10]
Aldose Reductase Inhibition
This compound is a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[5][11]
Mechanism of Action: By inhibiting aldose reductase, this compound can prevent the conversion of glucose to sorbitol, a key step in the polyol pathway. The accumulation of sorbitol is a major contributor to the development of diabetic complications such as neuropathy, retinopathy, and nephropathy.
Quantitative Data Summary
The following tables summarize the quantitative data related to the pharmacological activities of this compound.
Table 1: Aldose Reductase Inhibitory Activity
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
| This compound | Rat Lens Aldose Reductase | 0.071 | [5][11] |
| Epalrestat (positive control) | Rat Lens Aldose Reductase | 0.072 | [11] |
Table 2: Hepatoprotective Activity
| Compound | Toxin | Cell Type | IC₅₀ (µg/mL) | Source |
| This compound | D-galactosamine | Primary mouse hepatocytes | 4.8 | [5] |
Table 3: Anti-osteoporotic Activity in Ovariectomized (OVX) Mice
| Treatment Group | Dosage (mg/kg/day) | Duration | Key Findings | Source |
| This compound | 10, 20, 40 | 12 weeks | Increased bone mineral density, enhanced bone strength, improved trabecular bone micro-architecture, suppressed bone resorption markers. | [2][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Antioxidant Activity Assays
-
Reagent Preparation: Prepare a stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: Dissolve this compound in methanol to obtain a series of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the sample solution to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve this compound in a suitable solvent to obtain a series of concentrations.
-
Assay Procedure:
-
Add a specific volume of the sample solution to a test tube.
-
Add the diluted ABTS•+ solution and mix thoroughly.
-
Allow the reaction to proceed for a defined time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using a similar formula as for the DPPH assay.
Neuroprotection Assay against Glutamate-Induced Cytotoxicity
-
Cell Culture: Culture primary rat cortical neurons or a suitable neuronal cell line (e.g., HT-22) in appropriate culture medium.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, and 10 µM) for a specified period (e.g., 24 hours).
-
Induce cytotoxicity by adding glutamate (e.g., 5 mM for HT-22 cells) to the culture medium.
-
-
Incubation: Incubate the cells for a further period (e.g., 12-24 hours).
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Hepatoprotection Assay against D-galactosamine-Induced Cytotoxicity
-
Cell Culture: Isolate and culture primary mouse hepatocytes.
-
Treatment:
-
Treat the hepatocytes with D-galactosamine to induce cytotoxicity.
-
Concurrently, treat the cells with various concentrations of this compound.
-
-
Incubation: Incubate the cells for a specified period.
-
Cell Viability Assessment: Use an appropriate method, such as the MTT assay, to determine cell viability.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the D-galactosamine-induced cell death.
Anti-osteoporotic Activity in Ovariectomized (OVX) Mice
-
Animal Model: Use female mice (e.g., ICR strain) and perform ovariectomy to induce an osteoporosis model. A sham-operated group should be included as a control.
-
Treatment:
-
Administer this compound orally to the OVX mice at different dosages (e.g., 10, 20, and 40 mg/kg body weight/day) for a period of 12 weeks.
-
A control OVX group should receive the vehicle.
-
-
Bone Mineral Density (BMD) Measurement: At the end of the treatment period, measure the BMD of the femur and lumbar spine using dual-energy X-ray absorptiometry (DEXA).
-
Biomechanical Testing: Assess the mechanical strength of the bones (e.g., femur) using a three-point bending test to determine parameters like maximum load and stiffness.
-
Micro-computed Tomography (µ-CT) Analysis: Analyze the trabecular bone micro-architecture of the femur to determine parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Biochemical Marker Analysis: Measure the serum levels of bone turnover markers, such as cathepsin K, tartrate-resistant acid phosphatase (TRAP), and deoxypyridinoline (B1589748) (for bone resorption), and alkaline phosphatase (ALP) and osteocalcin (B1147995) (BGP) (for bone formation).
-
Western Blot Analysis: Analyze the expression of proteins in the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 signaling pathway in bone tissue or bone marrow-derived macrophages.
Aldose Reductase Inhibition Assay
-
Enzyme Preparation: Prepare a partially purified aldose reductase enzyme from rat lenses.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, NADPH, the enzyme preparation, and the substrate (e.g., DL-glyceraldehyde).
-
Inhibitor Addition: Add various concentrations of this compound to the reaction mixture.
-
Enzyme Activity Measurement: Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits osteoclastogenesis via the RANKL/RANK/TRAF6 pathway.
Experimental Workflow Diagrams
Caption: Workflow for assessing the neuroprotective effect of this compound.
Caption: Workflow for evaluating the anti-osteoporotic activity of this compound.
Conclusion
This compound, a key bioactive constituent of Cistanche deserticola, exhibits a remarkable array of pharmacological activities with significant therapeutic potential. Its well-defined roles in antioxidation, neuroprotection, hepatoprotection, anti-osteoporosis, and aldose reductase inhibition are supported by a growing body of scientific evidence. The detailed mechanisms of action, particularly the modulation of the RANKL/RANK/TRAF6 signaling pathway in bone metabolism, highlight its potential as a lead compound for the development of novel therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic benefits of this compound. Future research should focus on clinical trials to validate these preclinical findings and explore its full therapeutic potential in human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Beneficial effect of this compound on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. Antiosteoporotic activity of a syringic acid diet in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory and Neuroprotective Properties Identified via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aconine inhibits RANKL-induced osteoclast differentiation in RAW264.7 cells by suppressing NF-κB and NFATc1 activation and DC-STAMP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
2'-Acetylacteoside synonyms and alternative names in scientific literature.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2'-Acetylacteoside, a phenylethanoid glycoside with significant therapeutic potential. This document consolidates key information on its nomenclature, physicochemical properties, biological activities, and underlying mechanisms of action, presented in a manner conducive to research and development applications.
Synonyms and Alternative Names
This compound is known by several names in scientific literature, which can be a source of ambiguity. The following table summarizes its common synonyms and identifiers to ensure clarity in research and communication.
| Category | Name/Identifier | Reference |
| Systematic Name | 2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside, 2-acetate (B119210) 4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate] | [1] |
| IUPAC Name | [(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [2] |
| Common Synonyms | 2'-O-Acetylacteoside, 2-Acetylverbascoside, 2'-AA | [3] |
| CAS Number | 94492-24-7 | [1] |
| PubChem CID | 21629996 | [2] |
Physicochemical and Biological Data
A summary of the key physicochemical and biological activity data for this compound is presented below. This information is crucial for experimental design, formulation development, and understanding its therapeutic potential.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₈O₁₆ | [1][2] |
| Molecular Weight | 666.6 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in methanol (B129727), ethanol, and DMSO. | [1][3] |
| UV max (λmax) | 220, 335 nm (in Methanol) | [1] |
Biological Activity
| Assay | Target/Model | IC₅₀ / Effective Concentration | Reference |
| Enzyme Inhibition | Rat Lens Aldose Reductase | 0.071 µM | [1] |
| Rat Maltase | >300 µM | [1] | |
| Rat Sucrase | 277 µM | [1] | |
| Hepatoprotective | D-galactosamine-induced cytotoxicity in primary mouse hepatocytes | IC₅₀ = 4.8 µg/ml | [1] |
| Neuroprotective | Glutamate-induced cytotoxicity in primary rat cortical neurons | Effective at 0.1, 1, and 10 µM | [1] |
| Anti-osteoporotic | Ovariectomized mice | 10-40 mg/kg | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided to facilitate reproducibility and further investigation.
Isolation of this compound from Cistanche deserticola
This protocol describes the isolation of this compound using high-speed counter-current chromatography (HSCCC).
Materials:
-
Dried and powdered Cistanche deserticola
-
Methanol
-
Ethyl acetate
-
n-Butanol
-
Ethanol
-
Water
-
Silica (B1680970) gel for column chromatography
-
HSCCC instrument
-
HPLC system for purity analysis
Procedure:
-
Extraction: Macerate the powdered plant material with methanol at room temperature. Filter and concentrate the extract under reduced pressure to obtain a crude extract.
-
Fractionation: Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform-methanol to obtain fractions enriched with phenylethanoid glycosides.
-
HSCCC Separation:
-
Prepare a two-phase solvent system of ethyl acetate-n-butanol-ethanol-water.
-
Dissolve the enriched fraction in the lower phase of the solvent system.
-
Perform HSCCC separation in the head-to-tail elution mode.
-
Collect fractions and monitor by TLC or HPLC.
-
-
Purification and Identification: Combine fractions containing pure this compound, as determined by HPLC analysis. The structure can be confirmed by NMR and mass spectrometry.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound in methanol.
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Neuroprotective Activity Assay in PC12 Cells
Principle: This assay evaluates the ability of this compound to protect neuronal-like PC12 cells from oxidative stress-induced cell death.
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., DMEM) with supplements
-
Nerve Growth Factor (NGF) for differentiation
-
An oxidative stress-inducing agent (e.g., H₂O₂ or 6-OHDA)
-
This compound
-
MTT or other cell viability assay reagent
-
96-well cell culture plates
Procedure:
-
Seed PC12 cells in 96-well plates and differentiate them into a neuronal phenotype by treating with NGF for several days.
-
Pre-treat the differentiated cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce oxidative stress by adding the chosen neurotoxin (e.g., H₂O₂) to the culture medium.
-
Incubate for an appropriate time to induce cell death in the control group.
-
Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.
-
Calculate the percentage of cell viability relative to the untreated control and determine the protective effect of this compound.
Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
Principle: This assay assesses the ability of this compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent for NO determination
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms.
Neuroprotection via PI3K/Akt Signaling Pathway
This compound has been shown to promote neurogenesis and protect against ischemic stroke-induced neuronal injury by activating the PI3K/Akt signaling pathway.
Anti-osteoporotic Effect via RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 Pathway
This compound has demonstrated anti-osteoporotic effects by inhibiting osteoclastogenesis through the downregulation of the RANKL/RANK/TRAF6-mediated NF-κB and NFATc1 signaling pathways.[4][5]
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. 2-Acetylacteoside | C31H38O16 | CID 21629996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beneficial effect of this compound on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biological Activity of 2'-Acetylacteoside: A Technical Guide for Researchers
Abstract
2'-Acetylacteoside, a phenylethanoid glycoside predominantly isolated from plants of the Cistanche genus, has emerged as a compound of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, with a particular focus on its neuroprotective, anti-osteoporotic, hepatoprotective, and antioxidant properties. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways modulated by this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry engaged in the exploration and development of novel therapeutic agents.
Introduction
This compound is a natural phenylpropanoid glycoside that has demonstrated a remarkable spectrum of pharmacological effects. Its chemical structure, characterized by a central glucose moiety linked to a hydroxytyrosol (B1673988) and a caffeoyl group, with an additional acetyl group, underpins its diverse biological functions. This guide delves into the core biological activities of this compound, providing in-depth technical information to facilitate further research and development.
Neuroprotective Activity
This compound has shown significant promise as a neuroprotective agent, particularly in the context of ischemic stroke and neurodegenerative diseases.
Mechanism of Action: Promotion of Neurogenesis via the PI3K/Akt Signaling Pathway
Studies have demonstrated that this compound promotes the proliferation and differentiation of neural stem cells (NSCs), a critical process for recovery after ischemic brain injury. The underlying mechanism involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] this compound enhances the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K, which in turn promotes NSC neurogenesis.[1]
Experimental Protocols
This in vitro model simulates ischemic/reperfusion injury.
-
Cell Culture: Neural stem cells (NSCs) are cultured in a suitable medium (e.g., DMEM/F12 supplemented with growth factors).
-
OGD Induction: To induce oxygen-glucose deprivation, the culture medium is replaced with a glucose-free medium (e.g., D-Hanks solution), and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2-6 hours).
-
Reoxygenation: Following OGD, the glucose-free medium is replaced with the original complete culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a designated period (e.g., 24-48 hours).
-
Treatment: this compound is added to the culture medium at various concentrations (e.g., 0.1, 1, 10 µM) prior to or during the OGD/R process.
-
Assessment of Neuroprotection: Cell viability is assessed using the MTT assay.
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
-
Procedure:
-
After the experimental treatment, add MTT solution (e.g., 5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C.
-
Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
Quantitative Data
| Assay | Cell Line/Model | Parameter | Value | Reference |
| Glutamate-induced cytotoxicity | Primary rat cortical neurons | Neuroprotection | Effective at 0.1, 1, and 10 µM | [2] |
| MAO-B Inhibition | IC50 | Promising inhibitor | [3][4] |
Anti-Osteoporotic Activity
This compound has demonstrated significant potential in preventing bone loss, particularly in models of postmenopausal osteoporosis.
Mechanism of Action: Modulation of the RANKL/RANK/TRAF6-Mediated NF-κB/NFATc1 Signaling Pathway
The anti-osteoporotic effect of this compound is primarily attributed to its ability to suppress osteoclastogenesis. It achieves this by modulating the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling cascade. Specifically, this compound down-regulates the expression of key signaling molecules including RANK, TNF receptor-associated factor 6 (TRAF6), IκB kinase β (IKKβ), nuclear factor-κB (NF-κB), and nuclear factor of activated T-cells c1 (NFATc1).[5] This inhibition of the RANKL/RANK/TRAF6 pathway ultimately leads to a reduction in osteoclast differentiation and bone resorption.[5]
References
- 1. 2-Acetylacteoside improves recovery after ischemic stroke by promoting neurogenesis via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
Neuroprotective Effects of 2'-Acetylacteoside: A Technical Overview of Preliminary Findings
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preliminary yet promising neuroprotective effects of 2'-Acetylacteoside, a phenylethanoid glycoside. The following sections provide a comprehensive summary of the current quantitative data, detailed experimental protocols from key studies, and visualizations of the implicated signaling pathways. This document is intended to serve as a resource for researchers and professionals in the field of neurology and drug development.
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in several preclinical studies, primarily focusing on its role in ischemic stroke and neurodegenerative disease models. The data from these studies are summarized below.
Table 1: Composition of this compound in Cistanche deserticola
| Component | Content (mg/g of Total Glycosides) | Reference |
| This compound | 12.045 | [1] |
| Echinacoside | 163.05 | [1] |
| Acteoside | 41.66 | [1] |
| Isoacteoside | 22.655 | [1] |
| Tubuloside A | 4.125 | [1] |
Table 2: In Vitro Neuroprotective Effects of this compound
| Model System | Treatment | Outcome Measure | Result | Reference |
| Neural Stem Cells (NSCs) | This compound | Proliferation | Most potent among tested phenylethanoid glycosides | The full text of the study is required for specific quantitative data. |
| Cultured NSCs (OGD/R) | This compound | Proliferation and Differentiation | Enhanced | The full text of the study is required for specific quantitative data. |
| PC12 cells (H₂O₂-induced apoptosis) | Phenylethanoid Glycosides | Cell Viability | Increased | The full text of the study is required for specific quantitative data. |
Table 3: In Vivo Neuroprotective Effects of Total Glycosides (Containing this compound) in MCAO/R Rats
| Treatment Group | Neurological Deficit Score (d 14) | Infarction Volume (%) | Reference |
| Sham | 0 | 0 | [2] |
| Model (MCAO/R) | 3.8 ± 0.5 | 45.3 ± 5.7 | [2] |
| Total Glycosides (TGs) | 1.5 ± 0.6 | 18.9 ± 4.2 | [2] |
| Edaravone (Positive Control) | 1.8 ± 0.7 | 22.1 ± 4.8 | [2] |
Table 4: Effects of Total Glycosides on Oxidative Stress Markers in MCAO/R Rats
| Treatment Group | MDA (nmol/mg prot) | SOD (U/mg prot) | CAT (U/mg prot) | GSH-Px (U/mg prot) | Reference |
| Sham | 1.2 ± 0.3 | 125.4 ± 10.2 | 45.8 ± 5.1 | 85.3 ± 7.9 | [2] |
| Model (MCAO/R) | 3.5 ± 0.6 | 68.7 ± 8.5 | 22.4 ± 4.3 | 41.6 ± 6.2 | [2] |
| Total Glycosides (TGs) | 1.8 ± 0.4 | 102.3 ± 9.8 | 38.7 ± 4.9 | 70.1 ± 8.3 | [2] |
Experimental Protocols
This section details the methodologies employed in the key preliminary studies investigating the neuroprotective effects of this compound.
Quantification of this compound in Cistanche deserticola
Method: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: The stems of Cistanche deserticola are processed to extract total glycosides (TGs).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (often with a small percentage of acid like formic acid for better peak shape).
-
Detection: UV detection at a specific wavelength (e.g., 334 nm) is used to identify and quantify the phenylethanoid glycosides.
-
-
Quantification: The concentration of this compound and other components is determined by comparing the peak areas with those of certified reference standards.[1]
In Vivo Model of Ischemic Stroke
Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Procedure:
-
Anesthesia is induced in the rats.
-
A midline incision is made in the neck to expose the common carotid artery.
-
A nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
-
Treatment: Total glycosides from Cistanche deserticola, containing this compound, are administered to the treatment group of rats, typically via oral gavage.
-
Outcome Assessment:
-
Neurological Deficit Scoring: A scoring system is used to evaluate motor and sensory deficits at various time points post-MCAO/R.
-
Infarct Volume Measurement: After a set period (e.g., 14 days), the brains are harvested, sectioned, and stained (e.g., with TTC staining) to visualize and quantify the infarct volume.[2]
-
In Vitro Model of Ischemia
Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Neural Stem Cells (NSCs)
-
Cell Culture: Neural stem cells are cultured under standard conditions.
-
OGD Procedure:
-
The normal culture medium is replaced with a glucose-free medium.
-
The cells are placed in a hypoxic chamber with a low oxygen concentration (e.g., 1% O₂) for a specific duration to mimic ischemic conditions.
-
-
Reoxygenation: After the OGD period, the glucose-free medium is replaced with normal culture medium, and the cells are returned to normoxic conditions.
-
Treatment: this compound is added to the culture medium of the treatment group before, during, or after the OGD/R procedure.
-
Outcome Assessment: Cell proliferation and differentiation are assessed using techniques such as BrdU incorporation assays and immunocytochemistry for neuronal markers.
Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Following treatment, cells or brain tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, Nrf2, Keap-1).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.
Monoamine Oxidase B (MAO-B) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-B.
-
Procedure:
-
Recombinant human MAO-B enzyme is incubated with a substrate (e.g., kynuramine).
-
The reaction produces a fluorescent product that can be measured over time.
-
This compound is added at various concentrations to determine its inhibitory effect on the rate of product formation.
-
-
Data Analysis: The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated. One study identified this compound as a reversible and mixed natural MAO-B inhibitor.[3]
Signaling Pathway Visualizations
The neuroprotective effects of this compound are believed to be mediated, at least in part, through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms.
Caption: PI3K/Akt signaling pathway activated by this compound.
Caption: Nrf-2/Keap-1 antioxidant pathway modulated by Total Glycosides.
References
- 1. Total Glycosides of Cistanche deserticola Promote Neurological Function Recovery by Inducing Neurovascular Regeneration via Nrf-2/Keap-1 Pathway in MCAO/R Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Neuroprotective Effect of Total Glycosides of Cistanche deserticola and Investigation of Novel Brain-Targeting Natural MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Hepatoprotective Properties of 2'-Acetylacteoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Acetylacteoside, a phenylethanoid glycoside, has garnered interest for its potential hepatoprotective effects. This technical guide provides a comprehensive overview of the current understanding of its protective mechanisms against liver injury. Drawing upon available in vitro data and insights from related phenylethanoid glycosides, this document explores its antioxidant and anti-inflammatory properties. The guide details potential mechanisms of action involving key signaling pathways such as Nrf2, NF-κB, and TGF-β1/Smad, which are critical in the pathophysiology of liver damage. While direct in vivo quantitative data for this compound remains limited, this guide presents available in vitro data and provides detailed experimental protocols for key assays relevant to hepatoprotection studies. Furthermore, visual representations of the implicated signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its potential therapeutic applications in liver disease.
Introduction
Liver diseases represent a significant global health burden, necessitating the exploration of novel therapeutic agents. Phenylethanoid glycosides (PhGs), a class of natural compounds, have shown promise for their diverse pharmacological activities, including hepatoprotection. Among these, this compound, an acetylated derivative of acteoside, has been identified as a potentially potent agent against liver injury. Its purported hepatoprotective effects are thought to stem from its antioxidant and anti-inflammatory capacities. This guide synthesizes the available scientific information on this compound, focusing on its mechanisms of action, and provides practical information for researchers in the field.
Quantitative Data on Hepatoprotective Effects
Direct quantitative in vivo data for the hepatoprotective effects of this compound are not extensively available in the current literature. However, in vitro studies provide valuable insights into its potency.
| In Vitro Model | Toxin/Stimulus | Parameter | Compound | IC50 | Reference |
| Primary Hepatocytes | D-Galactosamine (D-GalN) | Cell Death | This compound | 4.8 µM | [1] |
| L929 Cells | Tumor Necrosis Factor-alpha (TNF-α) | Cytotoxicity | This compound | 25.7 µM | [1] |
IC50: The half maximal inhibitory concentration.
Studies on total phenylethanoid glycoside (APhGs) extracts, which contain this compound, have demonstrated dose-dependent hepatoprotective effects in carbon tetrachloride (CCl4)-induced liver injury in mice. These extracts were shown to decrease serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), reduce malondialdehyde (MDA) levels in both serum and liver tissue, and improve superoxide (B77818) dismutase (SOD) activity[2].
Mechanisms of Hepatoprotection
The hepatoprotective properties of this compound are likely mediated through multiple mechanisms, primarily revolving around its antioxidant and anti-inflammatory effects. These actions are orchestrated through the modulation of key cellular signaling pathways.
Antioxidant Effects and Nrf2 Signaling
Oxidative stress is a primary driver of liver damage in various pathologies. This compound, like other phenylethanoid glycosides, is believed to exert its antioxidant effects through two main avenues: direct scavenging of reactive oxygen species (ROS) and enhancement of the endogenous antioxidant defense system via the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) (GSH) synthesis.
References
Methodological & Application
Application Notes and Protocols for the Extraction of 2'-Acetylacteoside from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2'-Acetylacteoside is a phenylethanoid glycoside (PhG) found in several medicinal plants, notably from the Cistanche and Plantago genera.[1][2][3] Like other PhGs, it exhibits a range of biological activities, including antioxidative, neuroprotective, and hepatoprotective effects, making it a compound of significant interest for pharmaceutical research and development.[2] The effective extraction and purification of this compound are crucial for its study and potential application. This document provides detailed protocols and data for its isolation from plant materials.
Section 1: Overview of Extraction and Purification Strategies
The isolation of this compound from plant material is typically a multi-step process involving an initial crude extraction followed by one or more purification stages. The choice of method depends on the desired scale, purity, and available equipment.
1.1 Initial Extraction
The first step involves extracting a wide range of compounds, including PhGs, from the dried and powdered plant material. Common methods include:
-
Solvent Extraction: Maceration or heated reflux with polar solvents like methanol (B129727) or ethanol (B145695) is common. An ethanol-water mixture (e.g., 70% ethanol) is often used to efficiently extract glycosides.[4]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency and speed.[5]
-
Modern Green Techniques: Methods like Subcritical Water Extraction (SWE) and Supercritical CO2 (scCO2) extraction are emerging as environmentally friendly alternatives that offer high selectivity by manipulating temperature and pressure.[6]
1.2 Purification and Isolation
The crude extract contains numerous compounds, necessitating further purification to isolate this compound.
-
Macroporous Resin Chromatography: This is a common preliminary purification step. The crude extract is passed through a resin column (e.g., D101), which adsorbs the target compounds. After washing away impurities, the PhG-enriched fraction is eluted with a solvent like 50% ethanol.[4]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a highly effective liquid-liquid partition chromatography technique for separating and purifying PhGs like this compound to a high degree of purity.[7] It avoids the irreversible adsorption issues associated with solid-support chromatography, leading to excellent sample recovery.[2][8]
General Experimental Workflow
The overall process for isolating this compound can be visualized as follows:
Caption: General workflow for the extraction and purification of this compound.
Section 2: Experimental Protocols
Protocol 1: Crude Extraction and Enrichment from Cistanche deserticola
This protocol describes the initial extraction and subsequent enrichment of phenylethanoid glycosides, including this compound, from Cistanche deserticola.
1. Materials and Equipment:
-
Dried Cistanche deserticola stems
-
70% Ethanol
-
D101 Macroporous Resin
-
Rotary Evaporator
-
Glass column for chromatography
-
Beakers, flasks, and standard laboratory glassware
2. Procedure:
-
Preparation of Plant Material: Dry the plant material and grind it into a coarse powder.
-
Solvent Extraction:
-
Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a thick paste (crude extract).[4]
-
Macroporous Resin Enrichment:
-
Dissolve the crude extract in water.
-
Pack a glass column with pre-treated D101 macroporous resin.
-
Load the aqueous extract onto the column.
-
Wash the column sequentially with water to remove sugars and other highly polar impurities.[4]
-
Elute the adsorbed compounds with 50% ethanol to obtain the total glycoside fraction, which is enriched with PhGs including this compound.[4]
-
Collect the 50% ethanol eluate and concentrate it under vacuum at 60°C to yield a dry, enriched powder.[4]
-
Protocol 2: High-Purity Isolation by High-Speed Counter-Current Chromatography (HSCCC)
This protocol details the final purification of this compound from the enriched PhG fraction using HSCCC.
1. Materials and Equipment:
-
HSCCC instrument with a multilayer coil column
-
HPLC system for fraction analysis
-
Analytical grade solvents: Ethyl acetate, n-butanol, ethanol, and water
-
Separatory funnel
-
Ultrasonic bath
2. Procedure:
-
Preparation of Two-Phase Solvent System:
-
Prepare a quaternary two-phase solvent system composed of ethyl acetate-n-butanol-ethanol-water in a specific volume ratio (e.g., 40:6:6:50, v/v/v/v ).[2] Refer to Table 1 for other suitable systems.
-
Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature.[2]
-
Separate the upper (organic) and lower (aqueous) phases. Degas both phases by sonication for approximately 30 minutes before use.[2]
-
-
Preparation of Sample Solution: Dissolve the enriched PhG powder (e.g., 297 mg) in a suitable volume (e.g., 15 mL) of the lower aqueous phase of the chosen solvent system.[2]
-
HSCCC Operation:
-
Fill the entire multilayer coil column with the upper organic phase, which will serve as the stationary phase.[2]
-
Set the apparatus to the desired revolution speed (e.g., 900 rpm).[2]
-
Pump the lower aqueous phase (mobile phase) into the head end of the column at a specific flow rate (e.g., 1.5 mL/min).[2]
-
Continue pumping until hydrodynamic equilibrium is reached, indicated by the mobile phase eluting from the tail outlet.[2]
-
Inject the prepared sample solution through the injection valve.[2]
-
-
Fraction Collection and Analysis:
-
Continuously collect the eluent in fractions using a fraction collector.
-
Analyze the collected fractions by HPLC to identify those containing this compound.
-
Combine the fractions containing the pure compound and evaporate the solvent to obtain purified this compound.
-
HSCCC Workflow Diagram
Caption: Detailed workflow for the isolation of this compound using HSCCC.
Section 3: Quantitative Data
The yield and purity of this compound are highly dependent on the plant source and the extraction/purification methodology.
Table 1: Comparison of HSCCC Methods for this compound Purification
| Plant Source | HSCCC Solvent System (v/v/v/v) | Yield | Purity | Reference |
| Cistanches salsa | Ethyl acetate-n-butanol-ethanol-water (4:0.6:0.6:5) | Not specified | >98% | [1] |
| Cistanche deserticola | Ethyl acetate-n-butanol-ethanol-water (40:6:6:50) | 7.2 mg from 297 mg extract | >95% | [2] |
| Cistanche deserticola | Ethyl acetate-n-butanol-ethanol-water (0.5:0.5:0.1:1) | 25.2 mg from 1412 mg n-butanol extract | >92.5% | [7] |
Table 2: Content of this compound in Cistanche deserticola
| Plant Part | Method | Content (mg/g Dry Weight) | Reference |
| Stems, Axes, Inflorescences | UPLC-PDA-Q/TOF-MS | 0.37 - 2.83 | [9] |
Section 4: Method Optimization
To maximize the recovery of this compound, optimization of extraction parameters is recommended.
-
Influential Factors: Key variables in solvent extraction include solvent concentration, extraction time, temperature, solid-to-liquid ratio, and pH.[10]
-
Optimization Strategy: Response Surface Methodology (RSM) combined with designs like the Box-Behnken Design (BBD) or Central Composite Design (CCD) is a powerful statistical tool for optimizing these parameters simultaneously, reducing the number of required experiments and accounting for interactions between variables.[10][11][12] For instance, in an ultrasound-assisted aqueous two-phase extraction, parameters such as salt concentration, ethanol concentration, time, temperature, liquid/solid ratio, and ultrasound power were successfully optimized to maximize the yield of related PhGs.[5] Researchers should consider employing these statistical methods to tailor the extraction process to their specific plant material and equipment for optimal results.
References
- 1. Preparative isolation and purification of acteoside and 2'-acetyl acteoside from Cistanches salsa (C.A. Mey.) G. Beck by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative Isolation and Purification of Four Compounds from Cistanches deserticola Y.C. Ma by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential hepatoprotective effects of Cistanche deserticola Y.C. Ma: Integrated phytochemical analysis using UPLC-Q-TOF-MS/MS, target network analysis, and experimental assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-assisted aqueous two-phase extraction of phenylethanoid glycosides from Cistanche deserticola Y. C. Ma stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. openresearchafrica.org [openresearchafrica.org]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of Extraction Conditions for Phenolic Acids from the Leaves of Melissa officinalis L. Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 2'-Acetylacteoside in a Murine Model of Postmenopausal Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Acetylacteoside, a phenylpropanoid glycoside, has demonstrated significant therapeutic potential in preclinical studies. Notably, it has been shown to possess anti-osteoporotic, antioxidant, and anti-inflammatory properties.[1][2][3] This document provides a detailed experimental design for evaluating the efficacy of this compound in an ovariectomized (OVX) mouse model, a well-established model for studying postmenopausal osteoporosis. The protocols outlined herein are intended to guide researchers in conducting robust and reproducible in vivo studies.
Rationale for Model Selection
The ovariectomized (OVX) mouse is the gold-standard model for postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to rapid bone loss and microarchitectural deterioration, closely mimicking the pathogenesis of osteoporosis in postmenopausal women. This model is well-characterized and allows for the evaluation of potential therapeutic agents on bone mineral density, bone strength, and underlying cellular and molecular mechanisms.
Experimental Design and Groups
A well-structured experimental design is crucial for obtaining reliable data. The following experimental groups are recommended, with a minimum of 8-10 animals per group to ensure statistical power. Randomization and blinding should be employed to minimize bias.
| Group ID | Group Name | Treatment | Dosage | Route of Administration |
| 1 | Sham | Vehicle (e.g., 0.5% CMC-Na) | - | Oral Gavage |
| 2 | OVX + Vehicle | Vehicle (e.g., 0.5% CMC-Na) | - | Oral Gavage |
| 3 | OVX + E2 | Estradiol Valerate | 0.5 mg/kg | Subcutaneous |
| 4 | OVX + 2'-AA (Low) | This compound | 10 mg/kg/day | Oral Gavage |
| 5 | OVX + 2'-AA (Mid) | This compound | 20 mg/kg/day | Oral Gavage |
| 6 | OVX + 2'-AA (High) | This compound | 40 mg/kg/day | Oral Gavage |
Dosages for this compound are based on previously published studies demonstrating anti-osteoporotic effects.[1]
Experimental Workflow
The following diagram illustrates the overall experimental workflow.
Caption: Experimental workflow for the in vivo study.
Key Experimental Protocols
Animal Model and Surgical Procedure
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard laboratory conditions (22±2°C, 55±10% humidity, 12h light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before any procedures.
-
Ovariectomy (OVX):
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Shave and disinfect the dorsal lumbar region.
-
Make a small longitudinal incision in the skin and underlying muscle to expose the peritoneal cavity.
-
Locate and gently exteriorize the ovaries.
-
Ligate the ovarian blood vessels and fallopian tubes and remove the ovaries.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as per veterinary guidelines.
-
-
Sham Surgery: Perform the same surgical procedure as OVX, but without removing the ovaries.
Preparation and Administration of this compound
-
Preparation: this compound should be suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na), for oral administration. Prepare fresh suspensions daily.
-
Administration: Administer the assigned treatment daily via oral gavage for 12 consecutive weeks.
Endpoint Analysis
At the end of the 12-week treatment period, euthanize the animals and collect samples for the following analyses:
-
Micro-CT Analysis:
-
Dissect the femurs and tibias and fix them in 10% neutral buffered formalin.
-
Scan the proximal tibia or distal femur using a high-resolution micro-computed tomography (micro-CT) system.
-
Analyze the images to determine key trabecular bone parameters.
-
| Parameter | Description |
| BV/TV (%) | Bone Volume/Total Volume |
| Tb.N (1/mm) | Trabecular Number |
| Tb.Th (mm) | Trabecular Thickness |
| Tb.Sp (mm) | Trabecular Separation |
| BMD (g/cm³) | Bone Mineral Density |
-
Three-Point Bending Test:
-
Use a materials testing machine to perform a three-point bending test on the femoral diaphysis.
-
Calculate the following biomechanical properties.
-
| Parameter | Description |
| Maximal Load (N) | The maximum force the bone can withstand before fracture. |
| Stiffness (N/mm) | The resistance of the bone to deformation. |
| Energy to Failure (mJ) | The total energy absorbed by the bone before fracture. |
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Separate serum and store at -80°C until analysis.
-
Use commercial ELISA kits to measure the levels of the following bone turnover markers.
| Marker | Type | Function |
| ALP | Bone Formation | Alkaline Phosphatase |
| OCN | Bone Formation | Osteocalcin |
| TRAP-5b | Bone Resorption | Tartrate-Resistant Acid Phosphatase 5b |
| CTX-I | Bone Resorption | C-terminal telopeptide of type I collagen |
-
Decalcify the femurs in 10% EDTA for 2-3 weeks.
-
Embed the tissues in paraffin (B1166041) and section them.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize bone morphology.
-
Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.
-
Isolate bone marrow-derived macrophages (BMMs) from the long bones.
-
Culture BMMs in the presence of M-CSF and RANKL to induce osteoclastogenesis.
-
Treat the cells with different concentrations of this compound.
-
Perform quantitative real-time PCR (qRT-PCR) and Western blotting to analyze the expression of key genes and proteins in the RANKL/RANK/TRAF6 signaling pathway.
Signaling Pathway
The anti-osteoporotic effect of this compound is proposed to be mediated through the RANKL/RANK/TRAF6 signaling pathway, which is a critical regulator of osteoclast differentiation and function.
Caption: Proposed mechanism of this compound.
Data Analysis
All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare differences between groups. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
This document provides a comprehensive framework for the in vivo evaluation of this compound in a mouse model of postmenopausal osteoporosis. Adherence to these detailed protocols will facilitate the generation of high-quality, reproducible data, which is essential for advancing the development of this promising natural compound as a potential therapeutic agent.
References
Application Notes and Protocols: 2'-Acetylacteoside as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Acetylacteoside is a phenylethanoid glycoside found in various medicinal plants, notably within the Cistanche genus.[1][2][3][4] As a distinct phytochemical marker, its quantification is crucial for the quality control and standardization of herbal extracts and derived products. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, primarily utilizing High-Performance Liquid Chromatography (HPLC). Additionally, potential biological activities and associated signaling pathways are discussed, offering a broader context for its relevance in drug discovery and development.
Chemical Profile
-
Name: this compound
-
Synonyms: Tubuloside B[5]
-
Chemical Class: Phenylethanoid Glycoside
-
Molecular Formula: C₃₁H₃₈O₁₆
-
Molecular Weight: 666.62 g/mol
-
General Appearance: White or off-white powder.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from various studies, highlighting its content in different plant parts and the efficiency of extraction and purification methods.
Table 1: Quantitative Analysis of this compound in Cistanche deserticola [6]
| Plant Part | This compound Content (mg/g DW) |
| Stems | 0.37 - 2.83 |
| Axes | 0.37 - 2.83 |
| Inflorescences | 0.37 - 2.83 |
| Flowers (without seeds) | 3.16 - 17.89 |
| Inflorescence Stalks | 3.16 - 17.89 |
| Corollas | 3.16 - 17.89 |
Table 2: Isolation and Purity of this compound
| Plant Source | Extraction Method | Amount Isolated | Purity | Reference |
| Cistanches salsa | High-Speed Counter-Current Chromatography (HSCCC) | Not Specified | >98% | [1] |
| Cistanches deserticola | High-Speed Counter-Current Chromatography (HSCCC) | 7.2 mg from 297 mg of fraction | 98% | [2] |
| Cistanche deserticola | High-Speed Counter-Current Chromatography (HSCCC) | 25.2 mg from 1412 mg of n-butanol extract | >92.5% | [4] |
Experimental Protocols
Preparation of Standard Stock and Working Solutions
This protocol outlines the preparation of this compound standard solutions for the generation of a calibration curve.
Materials:
-
This compound reference standard (of known purity)
-
HPLC-grade methanol (B129727)
-
Volumetric flasks (e.g., 10 mL)
-
Analytical balance
-
Pipettes
Protocol:
-
Standard Stock Solution Preparation:
-
Accurately weigh a precise amount of the this compound reference standard (e.g., 2.34 mg).[7]
-
Transfer the weighed standard into a 10 mL volumetric flask.[7]
-
Add a small amount of HPLC-grade methanol to dissolve the standard.
-
Once dissolved, bring the volume up to the 10 mL mark with methanol. This creates a stock solution of a known concentration (e.g., 0.234 mg/mL).[7]
-
Store the stock solution at 4°C in a dark container.[5]
-
-
Working Standard Solution Preparation:
-
Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions of different concentrations.[6]
-
These working solutions will be used to construct a calibration curve for quantitative analysis.
-
HPLC Method for Quantification of this compound
This protocol details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in plant extracts.
Instrumentation and Conditions:
-
HPLC System: An Agilent 1200 liquid chromatography system or equivalent, equipped with a diode array detector (DAD), a quaternary solvent delivery system, a column temperature controller, and an autosampler.[5]
-
Column: A suitable reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Elution Program: A gradient elution is typically used. For example, a linear gradient of 10-55% Solvent B over 80 minutes.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 330 nm[5]
-
Injection Volume: 2 µL[9]
Sample Preparation:
-
Accurately weigh a specific amount of the dried plant powder (e.g., 1.0 g).
-
Add a defined volume of extraction solvent (e.g., 50 mL of 70% methanol).[5]
-
Sonication-assisted extraction is often employed (e.g., for 30 minutes).[5]
-
After extraction, adjust the mixture to the original weight with the extraction solvent to compensate for any loss.[5]
-
Filter the supernatant through a 0.45 µm membrane filter prior to injection into the HPLC system.[5]
Analysis:
-
Inject the prepared working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound using HPLC.
Biological Activity and Signaling Pathways
This compound, along with its close structural analog acteoside (verbascoside), exhibits a range of biological activities, including potent antioxidant and anti-inflammatory effects.[10][11] While specific signaling studies on this compound are less common, the mechanisms of acteoside are well-documented and provide a strong indication of the potential pathways modulated by this compound. These pathways are often implicated in cellular responses to stress and inflammation.
Acteoside has been shown to modulate several key signaling pathways:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Involved in cellular processes like proliferation, differentiation, and apoptosis.[11]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A crucial regulator of the inflammatory response.[11]
-
PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: Plays a significant role in cell survival and proliferation.[11]
-
AMPK/mTOR (AMP-activated protein kinase/mammalian target of rapamycin) Pathway: A central regulator of cellular metabolism and growth.[11]
Representative Signaling Pathway Diagram
The following diagram illustrates the potential influence of this compound on key inflammatory and cellular stress-related signaling pathways, based on the known activities of the closely related compound, acteoside.
Caption: Potential modulation of key signaling pathways by this compound.
Conclusion
This compound is a valuable phytochemical standard for the quality control of medicinal plant extracts. The protocols provided herein offer a robust framework for its accurate quantification. Furthermore, its potential biological activities, inferred from related compounds, suggest its importance in the context of drug discovery and development, particularly in the areas of inflammation and cellular protection. The use of standardized reference compounds like this compound is essential for ensuring the consistency, efficacy, and safety of natural product-based therapeutics.
References
- 1. Preparative isolation and purification of acteoside and 2'-acetyl acteoside from Cistanches salsa (C.A. Mey.) G. Beck by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and purification of phenylethanoid glycosides from Cistanche deserticola by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemical profiles and metabolite study of raw and processed Cistanche deserticola in rats by UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the Chemical Profiles and Antioxidant Activities of Different Parts of Cultivated Cistanche deserticola Using Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry and a 1,1-Diphenyl-2-picrylhydrazyl-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in Levels of Phenylethanoid Glycosides, Antioxidant Activity, and Other Quality Traits in Cistanche deserticola Slices by Steam Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
Cell Culture Models for Unveiling the Therapeutic Potential of 2'-Acetylacteoside
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 2'-Acetylacteoside, a phenylethanoid glycoside, has garnered significant scientific interest for its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for utilizing various cell culture models to investigate the therapeutic effects of this compound. The methodologies outlined below are designed to be a valuable resource for researchers in academic and industrial settings who are focused on drug discovery and development. The key biological activities of this compound that can be explored using these models include its anti-osteoporotic, neuroprotective, antioxidant, and aldose reductase inhibitory effects.
I. Anti-Osteoporotic Effects of this compound
Osteoporosis is a debilitating disease characterized by excessive bone resorption by osteoclasts. The RAW264.7 murine macrophage cell line is a well-established model for studying osteoclast differentiation and function. Upon stimulation with Receptor Activator of Nuclear Factor-κB Ligand (RANKL), these cells differentiate into multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts. This compound has been shown to inhibit this process, suggesting its potential as an anti-osteoporotic agent.
A. Quantitative Data Summary
While specific quantitative data for this compound is still emerging, studies on the closely related compound, acteoside, provide valuable insights into the potential effective concentration range.
| Cell Line | Treatment | Parameter Measured | Effective Concentration of Acteoside | Reference |
| RAW264.7 | RANKL (100 ng/mL) | Osteoclast Formation (TRAP staining) | Inhibition observed at 1-20 µM | [1] |
| Bone Marrow Macrophages (BMMs) | RANKL (100 ng/mL) + M-CSF (50 ng/mL) | Osteoclast Formation (TRAP staining) | Inhibition observed at 1-20 µM | [1] |
| Bone Marrow Macrophages (BMMs) | RANKL (100 ng/mL) + M-CSF (50 ng/mL) | Bone Resorption (Pit formation assay) | Significant inhibition at 1 µM | [1] |
B. Experimental Protocol: Inhibition of RANKL-Induced Osteoclastogenesis in RAW264.7 Cells
This protocol details the methodology to assess the inhibitory effect of this compound on osteoclast differentiation.
1. Materials:
-
RAW264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL
-
This compound
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining kit
-
96-well plates
2. Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 6.25 x 10³ cells/cm² in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: After 12-24 hours, replace the medium with fresh medium containing 30-100 ng/mL of RANKL and various concentrations of this compound (e.g., 1, 5, 10, 20 µM).[1][2] Include a vehicle control (DMSO or appropriate solvent) and a positive control (e.g., a known inhibitor of osteoclastogenesis).
-
Incubation: Incubate the cells for 5-7 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.[1]
-
TRAP Staining: After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's instructions. TRAP-positive, multinucleated (≥3 nuclei) cells are considered osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated cells per well under a microscope. Calculate the percentage of inhibition of osteoclast formation relative to the RANKL-only treated group.
C. Signaling Pathway and Experimental Workflow
The anti-osteoporotic effect of phenylethanoid glycosides like acteoside is known to be mediated through the inhibition of the RANKL-RANK signaling cascade, which is crucial for osteoclast differentiation. This involves the suppression of downstream signaling molecules such as TRAF6, leading to the downregulation of NF-κB and MAPKs (p38, ERK, JNK) activation.[1]
Caption: Inhibition of RANKL-induced osteoclastogenesis by this compound.
Caption: Workflow for assessing anti-osteoclastogenic activity.
II. Neuroprotective Effects of this compound
Glutamate-induced excitotoxicity and oxidative stress are major contributors to neuronal cell death in various neurodegenerative diseases. The HT22 murine hippocampal cell line and the PC12 rat pheochromocytoma cell line are commonly used to model these neurotoxic events. This compound has demonstrated neuroprotective properties by mitigating these detrimental processes.
A. Quantitative Data Summary
| Cell Line | Toxin | Parameter Measured | Effective Concentration of Neuroprotective Agent | Reference |
| HT22 | Glutamate (5 mM) | Cell Viability (MTT assay) | Neuroprotective effect of APE at 10, 20, and 40 µg/mL | [3] |
| HT22 | Glutamate (10 mM) | Cell Viability | Neuroprotective effect of Ginsenoside Rb2 at 25.7 µM | [4] |
| PC12 | H₂O₂ | Cell Viability, ROS levels, Apoptosis | Neuroprotective effect of Isocampneoside II | [5] |
B. Experimental Protocols
1. Protocol for Glutamate-Induced Neurotoxicity in HT22 Cells:
-
Materials: HT22 cells, DMEM, FBS, Penicillin-Streptomycin, Glutamate, this compound, MTT reagent, 96-well plates.
-
Procedure:
2. Protocol for H₂O₂-Induced Oxidative Stress in PC12 Cells:
-
Materials: PC12 cells, RPMI-1640 medium, Horse Serum, FBS, Penicillin-Streptomycin, Hydrogen peroxide (H₂O₂), this compound, DCFH-DA (for ROS measurement), Annexin V-FITC/PI kit (for apoptosis), 96-well plates.
-
Procedure:
-
Seed PC12 cells in a 96-well plate.
-
Pre-treat with this compound for 24 hours.
-
Induce oxidative stress with an appropriate concentration of H₂O₂ for 4-6 hours.
-
Measure intracellular ROS levels using DCFH-DA staining and a fluorescence plate reader.
-
Quantify apoptosis using Annexin V-FITC/PI staining and flow cytometry.
-
C. Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are associated with the activation of pro-survival signaling pathways, including the PI3K/Akt pathway, and the induction of antioxidant defense mechanisms through the Nrf2/HO-1 pathway.
Caption: Neuroprotective signaling pathways of this compound.
Caption: Workflow for assessing neuroprotective activity.
III. Aldose Reductase Inhibitory Effects of this compound
Aldose reductase is a key enzyme in the polyol pathway, and its overactivation under hyperglycemic conditions is implicated in diabetic complications. This compound has been identified as a potent inhibitor of aldose reductase.
A. Quantitative Data Summary
| Enzyme Source | Compound | Parameter Measured | IC₅₀ Value | Reference |
| Rat Lens | This compound | Aldose Reductase Inhibition | 0.071 µM | |
| Rat Lens | Chlorogenic acid | Aldose Reductase Inhibition | 4.2 µM | [6] |
| Rat Lens | Resveratrol | Aldose Reductase Inhibition | 117.6 µM | [6] |
B. Experimental Protocol: Aldose Reductase Inhibition Assay in Rat Lens Epithelial Cells
-
Materials: Rat lens epithelial cells (primary culture or cell line), high glucose medium, this compound, cell lysis buffer, NADPH, DL-glyceraldehyde (substrate), spectrophotometer.
-
Procedure:
-
Culture rat lens epithelial cells in high glucose medium to induce aldose reductase expression.
-
Treat cells with various concentrations of this compound.
-
Prepare cell lysates.
-
Set up the enzyme reaction mixture containing cell lysate, NADPH, and buffer.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
C. Signaling Pathway and Experimental Workflow
The polyol pathway is a metabolic route that converts glucose to fructose. Under hyperglycemic conditions, increased flux through this pathway, driven by aldose reductase, leads to the accumulation of sorbitol, causing osmotic stress and cellular damage. This compound can inhibit aldose reductase, thereby mitigating these detrimental effects.
Caption: The Polyol Pathway and inhibition by this compound.
Caption: Workflow for assessing aldose reductase inhibitory activity.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell density, reagent concentrations, and incubation times for their specific experimental setup.
References
- 1. Acteoside Suppresses RANKL-Mediated Osteoclastogenesis by Inhibiting c-Fos Induction and NF-κB Pathway and Attenuating ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of efficacy on RANKL induced osteoclast from RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginsenoside Rb2 suppresses the glutamate-mediated oxidative stress and neuronal cell death in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Identification and Isolation of Inhibitors of Rat Lens Aldose Reductase and Antioxidant in Maackia amurensis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 2'-Acetylacteoside extraction from medicinal plants.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of 2'-Acetylacteoside extraction from medicinal plants.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | Inappropriate Solvent System: The polarity of the solvent may not be optimal for this compound. | - Solvent Selection: Phenylethanoid glycosides are water-soluble compounds.[1] Experiment with polar solvents like methanol, ethanol, or water, as well as their mixtures. An ethanol-water mixture is often recommended for extracting phenolic compounds. - Solvent-to-Solid Ratio: An insufficient solvent volume can lead to incomplete extraction. Increase the solvent-to-solid ratio to ensure thorough extraction. |
| Suboptimal Extraction Technique: The chosen method may not be efficient for releasing the target compound from the plant matrix. | - Method Comparison: Consider alternative or combined extraction methods. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can enhance extraction efficiency by disrupting cell walls.[2] - Parameter Optimization: For any given method, optimize parameters such as temperature, time, and pressure (for SFE) or power (for UAE/MAE). | |
| Degradation of this compound | Hydrolysis: The acetyl group at the 2' position is susceptible to hydrolysis, especially under certain pH and temperature conditions, converting the molecule to acteoside. | - pH Control: Maintain a neutral or slightly acidic pH during extraction and purification. Avoid strongly acidic or alkaline conditions which can catalyze hydrolysis.[3] - Temperature Management: Avoid prolonged exposure to high temperatures. For temperature-sensitive compounds, consider non-thermal methods or methods that allow for precise temperature control. During purification stages, it is recommended to keep the temperature below 40°C to retard isomerization and potential degradation.[4] |
| Isomerization of Phenylethanoid Glycosides | Positional Isomerization: The caffeoyl group on the glycoside can migrate to different positions, leading to the formation of isomers which can be difficult to separate from the target compound. Temperature is a critical factor in initiating this isomerization.[4][5] | - Temperature Control: Maintain low temperatures (below 40°C) during the final purification steps to minimize isomerization.[4] - Optimized Chromatography: Develop a high-resolution chromatography method (e.g., HPLC or HSCCC) to separate this compound from its isomers. |
| Co-extraction of Impurities | Similar Polarity of Compounds: Other compounds in the plant matrix with similar polarities to this compound may be co-extracted, leading to a complex mixture that is difficult to purify. | - Selective Extraction: Optimize the solvent system to selectively extract the target compound. - Chromatographic Purification: Employ a high-resolution purification technique like High-Speed Counter-Current Chromatography (HSCCC), which separates compounds based on their partition coefficients in a biphasic solvent system.[6][7] |
| Poor Peak Shape in HPLC Analysis | Column Overload: Injecting too concentrated a sample can lead to broad or tailing peaks. | - Sample Dilution: Dilute the sample before injection. |
| Inappropriate Mobile Phase: The mobile phase composition may not be suitable for the column and the analytes. | - Mobile Phase Optimization: Adjust the mobile phase composition, including the organic modifier and the pH. | |
| Column Contamination: Accumulation of impurities on the column can affect peak shape. | - Column Washing: Flush the column with a strong solvent to remove contaminants. - Use of Guard Column: A guard column can protect the analytical column from strongly retained impurities. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method provides the highest yield of this compound?
A1: The optimal extraction method can vary depending on the plant material and available equipment. However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient than conventional methods for extracting phenolic compounds.[2] High-Speed Counter-Current Chromatography (HSCCC) is a powerful technique for both separation and purification, offering high purity of the final product.[6][7]
Q2: What is the best solvent for extracting this compound?
A2: this compound is a polar compound. Therefore, polar solvents such as ethanol, methanol, and water, or mixtures thereof, are typically used. An ethanol-water mixture is often a good starting point for optimizing the extraction of phenylethanoid glycosides.
Q3: How can I prevent the degradation of this compound during extraction?
A3: The primary degradation pathway for this compound is the hydrolysis of the acetyl group. To minimize this, it is crucial to control the pH and temperature of the extraction and purification processes. Avoid strongly acidic or basic conditions and prolonged exposure to high temperatures.[3][4]
Q4: I am observing multiple peaks close to my target peak in the HPLC chromatogram. What could be the reason?
A4: This could be due to the presence of isomers of this compound. Phenylethanoid glycosides can undergo positional isomerization, where the acyl group migrates to a different position on the sugar moiety, especially at elevated temperatures.[4][5] To confirm this, you can try to isolate the different peaks and analyze their structures using techniques like NMR. To minimize isomerization, maintain low temperatures during processing.[4]
Q5: What are the key parameters to optimize for improving the yield of this compound?
A5: The key parameters to optimize include:
-
Extraction Method: Choosing an efficient technique (e.g., UAE, MAE, HSCCC).
-
Solvent System: Type of solvent and its composition (e.g., ethanol-water ratio).
-
Temperature: Balancing extraction efficiency with compound stability.
-
Time: Ensuring sufficient time for extraction without causing degradation.
-
Solvent-to-Solid Ratio: Using enough solvent to ensure complete extraction.
-
pH: Maintaining a pH that ensures the stability of the acetyl group.
Data Presentation
Table 1: Comparison of Extraction Methods for Phenylethanoid Glycosides (including this compound and related compounds)
| Extraction Method | Plant Material | Target Compound(s) | Key Parameters | Yield | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Cistanches salsa | Acteoside & this compound | Solvent system: ethyl acetate-n-butanol-ethanol-water (4:0.6:0.6:5, v/v) | >98% purity | [6] |
| High-Speed Counter-Current Chromatography (HSCCC) | Cistanche deserticola | Acteoside, Isoacteoside, Syringalide A 3'-α-L-rhamnopyranoside, this compound | Solvent system: ethyl acetate-n-butanol-ethanol-water (40:6:6:50, v/v/v/v) | 7.2 mg of this compound from 297 mg of extract (>95% purity) | [7] |
| Ultrasound-Assisted Aqueous Two-Phase Extraction (UAATPE) | Cistanche deserticola | Echinacoside & Acteoside | 20% ethanol, 23.5% (NH₄)₂SO₄, 37 min, 30°C, 300 W | Acteoside: 6.22 mg/g dry material | [8] |
| Microwave-Assisted Extraction (MAE) | Barleria lupulina | Total Phenolic Content (TPC) & Total Flavonoid Content (TFC) | 80% ethanol, 400 W, 30 s | TPC: 238.71 mg GAE/g sample | [8] |
| Acetone Reflux (ARE) vs. Microwave (AMRE) vs. Ultrasonic-Microwave (AUMRE) | Cistanche tubulosa | Phenylethanoid Glycosides (PEG) | Optimized using RSM | Yield order: ARE > AUMRE > AMRE | [3] |
Experimental Protocols
Protocol 1: High-Speed Counter-Current Chromatography (HSCCC) for Purification of this compound
This protocol is based on the successful separation of phenylethanoid glycosides from Cistanches salsa and Cistanche deserticola.[6][7]
-
Preparation of Two-Phase Solvent System:
-
Prepare a mixture of ethyl acetate, n-butanol, ethanol, and water. A common ratio is 40:6:6:50 (v/v/v/v).[7]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
The upper phase is typically used as the stationary phase, and the lower phase as the mobile phase.
-
-
HSCCC Instrument Setup:
-
Fill the multilayer coil column entirely with the stationary phase.
-
Rotate the column at a specific speed (e.g., 800-1500 rpm).
-
Pump the mobile phase into the column at a constant flow rate (e.g., 1.0-2.0 mL/min).
-
-
Sample Injection and Fraction Collection:
-
Dissolve the crude extract of the medicinal plant in a mixture of the stationary and mobile phases.
-
Inject the sample solution into the column.
-
Collect fractions of the eluent at regular intervals.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Phenylethanoid Glycosides
This protocol is a general guideline for UAE and should be optimized for specific plant materials.
-
Sample Preparation:
-
Dry and grind the plant material to a fine powder to increase the surface area for extraction.
-
-
Extraction Procedure:
-
Place a known amount of the powdered plant material in an extraction vessel.
-
Add the chosen solvent (e.g., 80% ethanol) at a specific solvent-to-solid ratio.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a specific frequency and power for a predetermined time. The temperature of the system should be monitored and controlled.
-
-
Post-Extraction Processing:
-
Separate the extract from the solid residue by filtration or centrifugation.
-
The extract can then be concentrated and further purified.
-
Protocol 3: Microwave-Assisted Extraction (MAE) of Phenylethanoid Glycosides
This protocol provides a general framework for MAE.
-
Sample Preparation:
-
Dry and grind the plant material.
-
-
Extraction Procedure:
-
Mix the powdered plant material with the extraction solvent in a microwave-transparent vessel.
-
Place the vessel in a microwave extraction system.
-
Apply microwave irradiation at a set power and for a specific duration. The temperature and pressure inside the vessel should be monitored.
-
-
Post-Extraction Processing:
-
After extraction and cooling, filter or centrifuge the mixture to separate the extract.
-
The extract can then be processed for further analysis and purification.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Putative biosynthesis pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciepub.com [sciepub.com]
- 4. Positional Isomerization of Phenylethanoid Glycosides from Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparative isolation and purification of acteoside and 2'-acetyl acteoside from Cistanches salsa (C.A. Mey.) G. Beck by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative Isolation and Purification of Four Compounds from Cistanches deserticola Y.C. Ma by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility of 2'-Acetylacteoside: A Technical Guide for In Vitro Studies
For researchers and drug development professionals utilizing 2'-Acetylacteoside in in vitro experiments, understanding its solubility characteristics in common laboratory solvents is paramount for reliable and reproducible results. This technical support guide provides a comprehensive overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO) versus methanol (B129727), complete with troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro studies?
Both DMSO and methanol are effective solvents for this compound. However, DMSO generally offers significantly higher solubility, allowing for the preparation of more concentrated stock solutions.
Q2: Are there any concerns with using DMSO for cell-based assays?
Yes, DMSO can exhibit cytotoxicity at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically well below 1% (v/v). Many researchers aim for a final concentration of 0.1% or less to minimize any potential effects on cell viability and function.
Q3: What is the maximum recommended concentration of methanol in cell culture?
Similar to DMSO, methanol can be toxic to cells. The final concentration of methanol in the culture medium should generally be kept at or below 1% (v/v), with lower concentrations being preferable.
Q4: How should I store my this compound stock solutions?
Stock solutions of this compound in DMSO or methanol should be stored at low temperatures to ensure stability. For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is suitable.[1] It is also advisable to store solutions in light-protected vials, as phenylethanoid glycosides can be sensitive to light.
Q5: I am observing precipitation when I dilute my DMSO stock solution in aqueous media. What should I do?
This is a common issue when a compound is highly soluble in an organic solvent but has poor aqueous solubility. To troubleshoot this, you can try the following:
-
Increase the volume of the aqueous medium: A higher dilution factor can help keep the compound in solution.
-
Use a gentle mixing technique: Vortexing or sonicating the solution during dilution can aid in dissolution.
-
Warm the aqueous medium slightly: A modest increase in temperature (e.g., to 37°C) can improve solubility.
-
Consider a co-solvent system: For particularly challenging compounds, a formulation including other excipients like PEG300 or Tween-80 might be necessary, though this requires careful validation for your specific assay.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | Insufficient solvent volume or inadequate mixing. Hygroscopic DMSO can also impact solubility. | Use freshly opened DMSO.[1] Increase the solvent volume. Use ultrasonication or gentle warming to aid dissolution.[1] |
| Precipitation in stock solution upon storage | The solution may be supersaturated or stored at an inappropriate temperature. | Ensure the storage temperature is consistently maintained at -20°C or -80°C. Consider preparing a slightly less concentrated stock solution. |
| Inconsistent experimental results | Degradation of this compound in the stock solution. | Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light and store at the recommended temperature. |
| Observed cytotoxicity in control wells (solvent only) | The final concentration of DMSO or methanol in the cell culture is too high. | Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Ensure the final solvent concentration is kept at a minimum, ideally ≤0.1%. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in DMSO and methanol.
| Solvent | Solubility | Molar Equivalent | Source |
| DMSO | 100 mg/mL | 150.01 mM | [1] |
| Methanol | Soluble | Not Quantified | [2][3] |
| Ethanol | ≥ 100 mg/mL | 150.01 mM | [1] |
Note: The molecular weight of this compound is 666.62 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Ultrasonic water bath
Procedure:
-
Weigh out 66.66 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile vial.
-
Add 1 mL of sterile DMSO to the vial.
-
To aid dissolution, gently vortex the vial and then place it in an ultrasonic water bath for 5-10 minutes, or until the solid is completely dissolved. Gentle warming to 37°C can also be applied if necessary.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure that the final concentration of DMSO in the culture medium does not exceed the tolerated level for your cell line (typically ≤0.1%). For example, to achieve a final concentration of 100 µM this compound, you would add 1 µL of the 100 mM stock solution to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the this compound.
Visualizing the Decision-Making Process
To assist in selecting the appropriate solvent and handling procedure, the following workflow diagram illustrates the key decision points.
Caption: Decision workflow for solvent selection.
By following this guide, researchers can confidently prepare and use this compound in their in vitro studies, minimizing solvent-induced artifacts and ensuring the integrity of their experimental data.
References
Technical Support Center: Oral Bioavailability of Phenylethanoid Glycosides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of the oral bioavailability of phenylethanoid glycosides (PhGs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of phenylethanoid glycosides?
A1: The primary challenges stem from their physicochemical properties and physiological interactions in the gastrointestinal tract. These include:
-
Poor membrane permeability: Due to their hydrophilic nature and large molecular size, many PhGs exhibit low passive diffusion across the intestinal epithelium.
-
Enzymatic and microbial degradation: PhGs can be hydrolyzed by enzymes and microorganisms in the gastrointestinal tract before they can be absorbed.[1]
-
Efflux transporter activity: Some PhGs are substrates for efflux transporters like P-glycoprotein (P-gp), which actively pumps them out of intestinal cells, reducing net absorption.[2][3]
-
Rapid metabolism and elimination: Once absorbed, PhGs can be quickly metabolized and eliminated from the body, further limiting their systemic exposure.[4]
Q2: Why is the absolute bioavailability of some phenylethanoid glycosides, like echinacoside (B191147) and acteoside, so low?
A2: The absolute bioavailability of compounds like echinacoside and acteoside is notably low due to a combination of the factors mentioned above. For instance, studies in rats have shown the absolute oral bioavailability of echinacoside to be approximately 0.83% and that of acteoside to be around 1%.[5] This is attributed to poor intestinal absorption and significant first-pass metabolism.
Q3: What experimental models are commonly used to assess the oral bioavailability of phenylethanoid glycosides?
A3: The most common in vitro model is the Caco-2 cell monolayer assay, which simulates the human intestinal epithelium and is used to evaluate compound permeability and identify potential P-gp substrates.[2][3] For in vivo assessment, pharmacokinetic studies in animal models, typically rats, are conducted to determine key parameters like Cmax, Tmax, AUC, and absolute bioavailability after oral administration.[1][5][6]
Q4: What strategies can be employed to improve the oral bioavailability of phenylethanoid glycosides?
A4: Several strategies are being explored to enhance the oral bioavailability of PhGs:
-
Drug delivery systems: Encapsulating PhGs in nanoformulations such as nanoemulsions, liposomes, and nanoparticles can protect them from degradation and improve their absorption.
-
Use of bioenhancers: Co-administration with substances that can inhibit P-gp or metabolic enzymes can increase the absorption and systemic exposure of PhGs.
-
Structural modification: Chemical modification of the PhG structure can be performed to improve its lipophilicity and membrane permeability.
Troubleshooting Guides
Scenario 1: Low Permeability in Caco-2 Assay
Problem: You are observing a very low apparent permeability coefficient (Papp) for your target phenylethanoid glycoside in a Caco-2 cell permeability assay.
Possible Causes and Troubleshooting Steps:
-
High Efflux Ratio: Calculate the efflux ratio (Papp B-A / Papp A-B). A ratio greater than 2 suggests that the compound is a substrate of an efflux transporter like P-gp.
-
Solution: Conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm P-gp mediated efflux.
-
-
Low Passive Permeability: The inherent hydrophilicity of the PhG may be limiting its passive diffusion.
-
Solution: Consider formulating the PhG in a delivery system (e.g., with absorption enhancers) to see if permeability can be improved.
-
-
Cell Monolayer Integrity: Poor integrity of the Caco-2 cell monolayer can lead to inaccurate results.
-
Solution: Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment to ensure its integrity. Use a low permeability marker compound (e.g., mannitol) as a negative control.
-
Scenario 2: High Variability in In Vivo Pharmacokinetic Data
Problem: Your pharmacokinetic study in rats is showing high inter-individual variability in plasma concentrations of the phenylethanoid glycoside.
Possible Causes and Troubleshooting Steps:
-
Gastrointestinal Tract Variability: Differences in gastric emptying time, intestinal motility, and gut microbiota among the animals can affect the absorption of the PhG.
-
Solution: Ensure that all animals are properly fasted before dosing. Consider the use of a larger number of animals to increase statistical power.
-
-
Formulation Issues: If the PhG is administered as a suspension, inconsistent dosing due to poor homogeneity can lead to variability.
-
Solution: Ensure the formulation is homogenous and stable throughout the dosing period. Consider using a solution if the PhG's solubility allows.
-
-
Analytical Method Variability: Inconsistent sample processing or analytical instrument performance can introduce variability.
-
Solution: Validate your bioanalytical method thoroughly for precision, accuracy, and stability. Include quality control samples at different concentrations in each analytical run.
-
Data Presentation
Table 1: In Vitro Permeability of Selected Phenylethanoid Glycosides in Caco-2 Cell Monolayers
| Phenylethanoid Glycoside | Concentration (µg/mL) | Papp (A-B) (x 10⁻⁷ cm/s) | Papp (B-A) (x 10⁻⁷ cm/s) | Efflux Ratio | Reference |
| Acteoside | - | 4.75 ± 0.251 | - | - | [3] |
| Salidroside | 200 | 21.7 ± 1.38 | 23.7 ± 1.33 | 1.09 | [3] |
Table 2: Pharmacokinetic Parameters of Acteoside in Rats After Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| 150 | 1126 | 0.36 | 3134 | - | [1] |
| 40 | 312.54 ± 44.43 | 0.29 ± 0.17 | - | ~1 | [5] |
| - | - | 0.22 ± 0.05 | - | - | [6] |
Experimental Protocols
1. Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of a phenylethanoid glycoside.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.
-
Transport Study:
-
The culture medium is removed from both the apical (A) and basolateral (B) chambers. The monolayers are washed with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
The test PhG solution is added to the donor chamber (apical for A-B transport or basolateral for B-A transport).
-
Transport buffer without the test compound is added to the receiver chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the receiver chamber and replaced with fresh transport buffer.
-
The concentration of the PhG in the samples is quantified using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter membrane, and C₀ is the initial concentration of the compound in the donor chamber.
2. In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical design for determining the pharmacokinetic profile of a phenylethanoid glycoside after oral administration.
-
Animals: Male Sprague-Dawley rats are commonly used. Animals are acclimatized and fasted overnight before the experiment.
-
Dosing: The phenylethanoid glycoside is formulated in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose) and administered to the rats via oral gavage at a specific dose.
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: The concentration of the PhG in the plasma samples is determined using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis software. To determine absolute bioavailability, a separate group of rats is administered the PhG intravenously, and the AUC from the oral administration is compared to the AUC from the intravenous administration.
Visualizations
Caption: Experimental workflow for assessing the oral bioavailability of phenylethanoid glycosides.
Caption: Simplified signaling pathways activated by phenylethanoid glycosides.
References
- 1. [Pharmacokinetic study on acetoside in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioaccessibility and Absorption Mechanism of Phenylethanoid Glycosides Using Simulated Digestion/Caco-2 Intestinal Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics, Biodistribution, Excretion and Plasma Protein Binding Studies of Acteoside in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of plantamajoside and acteoside from Plantago asiatica in rats by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 2'-Acetylacteoside during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2'-Acetylacteoside during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound is a phenylethanoid glycoside, a class of water-soluble compounds found in many medicinal plants.[1][2] Like other related compounds, it possesses various biological activities. However, its structure, which includes ester and glycosidic bonds, makes it susceptible to degradation under certain conditions, potentially leading to inaccurate quantification and compromised biological activity assessment.[1]
Q2: What are the main factors that can cause the degradation of this compound?
The primary factors leading to the degradation of phenylethanoid glycosides, including this compound, are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester and glycosidic linkages. Acetate esters are generally unstable in aqueous solutions, and their hydrolysis can be influenced by pH.
-
Temperature: Elevated temperatures accelerate the rate of degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation. Acetylation of phenolic hydroxyl groups has been shown to decrease the extent of photodegradation in some cases.[3]
-
Enzymatic Activity: Endogenous enzymes present in plant material can degrade this compound upon cell disruption during extraction.
Q3: What are the likely degradation products of this compound?
Based on the structure of this compound and degradation pathways of similar compounds like acteoside, the primary degradation products are likely to be:
-
Acteoside (Verbascoside): Formed through the hydrolysis of the 2'-acetyl group (deacetylation).
-
Isomers: Such as isoacteoside, which can be formed under certain processing conditions.
-
Hydrolysis Products: Cleavage of the ester or glycosidic bonds can yield smaller molecules like caffeic acid, hydroxytyrosol, and the constituent sugars.
Q4: How can I inactivate endogenous enzymes in my plant sample before extraction?
Steaming the fresh plant material is an effective method to inactivate enzymes. Studies on Cistanche deserticola have shown that steaming for 5-7 minutes can significantly improve the levels of this compound compared to direct oven-drying of fresh samples. This suggests that enzymatic degradation is a primary cause of loss in fresh plant material.
Q5: What is the optimal pH range for working with this compound?
To minimize hydrolysis, it is recommended to work in a slightly acidic to neutral pH range (pH 4-6). Both strongly acidic and alkaline conditions should be avoided. The use of acidic modifiers like formic acid or acetic acid in the mobile phase for HPLC analysis is common and helps to ensure good peak shape and stability during the analysis.[4][5][6]
Q6: How should I store my samples containing this compound?
For short-term storage, samples should be kept at low temperatures (2-8 °C) and protected from light. For long-term storage, freezing at -20 °C or -80 °C is recommended. Freeze-drying (lyophilization) can be an effective method for long-term preservation of solid samples as it minimizes thermal degradation.[7][8][9][10][11]
Troubleshooting Guides
Issue 1: Low recovery of this compound in the final extract.
| Possible Cause | Suggested Solution |
| Enzymatic Degradation | Immediately after harvesting, flash-freeze the plant material in liquid nitrogen and store at -80 °C until extraction. Alternatively, steam fresh plant material for 5-7 minutes to inactivate endogenous enzymes before drying or extraction. |
| Thermal Degradation | Avoid high temperatures during extraction and solvent evaporation. Use low-temperature extraction methods like ultrasound-assisted extraction at controlled temperatures (e.g., 30°C) and rotary evaporation under reduced pressure at a temperature not exceeding 40°C.[12] |
| Hydrolysis (pH-related) | Maintain a slightly acidic pH (4-6) during extraction and purification. If using aqueous solvents, consider buffering the solution. |
| Photodegradation | Protect the sample from light at all stages of preparation. Use amber glassware or wrap containers in aluminum foil. Work in a dimly lit environment where possible. |
| Inappropriate Solvent | Use solvents of appropriate polarity. Phenylethanoid glycosides are soluble in polar solvents like methanol (B129727), ethanol (B145695), and water.[1] A common extraction solvent is 70-80% ethanol in water.[13][14] |
Issue 2: Appearance of unknown peaks or shoulders on the this compound peak during HPLC/UPLC analysis.
| Possible Cause | Suggested Solution |
| On-column Degradation | Ensure the mobile phase pH is optimal (slightly acidic). The use of 0.1% formic acid or acetic acid in the mobile phase is recommended.[15][16][17] |
| Isomerization | Isomers of this compound may be present. Optimize the chromatographic method to improve resolution. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry. UPLC-QTOF-MS can be used to identify these isomers based on their fragmentation patterns.[15][16][17] |
| Deacetylation | The appearance of an acteoside peak indicates deacetylation. This can occur if the sample has been exposed to high pH or temperature. Re-evaluate the sample preparation and storage conditions. |
| Co-elution with other compounds | Improve the separation by optimizing the HPLC/UPLC method. Consider using Solid Phase Extraction (SPE) for sample clean-up prior to analysis to remove interfering compounds.[18][19][20][21][22] |
Experimental Protocols
Protocol 1: Extraction of this compound from Cistanche deserticola
This protocol is based on methods described for the extraction of phenylethanoid glycosides from Cistanche species.[12][13][14]
-
Sample Pre-treatment:
-
Fresh Plant Material: Immediately after harvesting, steam the material for 5-7 minutes. Subsequently, dry the material at a low temperature (e.g., 40-50°C) until brittle.
-
Dried Plant Material: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh the powdered plant material.
-
Add 10 volumes of 70% ethanol (v/v) to the powder.
-
Perform ultrasound-assisted extraction at 30°C for 30-40 minutes.[12]
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Combine the supernatants.
-
-
Concentration:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Purification (Optional):
-
For further purification, the concentrated extract can be subjected to solid-phase extraction (SPE) using a C18 cartridge.[18][19][20][21][22]
-
Condition the C18 cartridge with methanol followed by water.
-
Load the aqueous extract onto the cartridge.
-
Wash with water to remove highly polar impurities.
-
Elute the phenylethanoid glycosides with an increasing concentration of methanol in water.
-
Collect the fractions containing this compound for analysis.
-
Protocol 2: UPLC-QTOF-MS Analysis of this compound
This protocol is a general guideline based on published methods for the analysis of phenylethanoid glycosides.[15][16][17]
-
Chromatographic System: UPLC system coupled to a QTOF mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, gradually increasing to elute the compounds of interest. For example: 0-5 min, 5-10% B; 5-17.5 min, 10-25% B; 17.5-30 min, 25-80% B.[23]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 1-5 µL.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Range: m/z 100-1200.
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 450°C.
-
Data Summary
The stability of phenylethanoid glycosides is highly dependent on environmental factors. The following table summarizes the general stability of these compounds, which can be extrapolated to this compound.
| Factor | Condition | Effect on Stability | Recommendation |
| Temperature | High (> 40°C) | Increased degradation rate | Use low temperatures for extraction and solvent evaporation. |
| Low (2-8°C) | Improved short-term stability | Store samples in the refrigerator. | |
| Freezing (≤ -20°C) | Good for long-term storage | Store extracts and standards frozen. | |
| pH | Acidic (< 4) | Potential for hydrolysis | Maintain a slightly acidic to neutral pH. |
| Neutral (6-7) | Generally stable | Optimal for processing. | |
| Alkaline (> 8) | Rapid degradation/hydrolysis | Avoid basic conditions. | |
| Light | UV/Visible | Can induce photodegradation | Protect samples from light at all times. |
| Enzymes | Present in fresh tissue | Rapid degradation | Inactivate enzymes by heat treatment (steaming) or flash-freezing. |
Visualizations
References
- 1. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Spray Drying and Freeze Drying on Physicochemical Properties, Antioxidant and ACE Inhibitory Activities of Bighead Carp (Aristichthys nobilis) Skin Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Ultrasound-assisted aqueous two-phase extraction of phenylethanoid glycosides from Cistanche deserticola Y. C. Ma stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential hepatoprotective effects of Cistanche deserticola Y.C. Ma: Integrated phytochemical analysis using UPLC-Q-TOF-MS/MS, target network analysis, and experimental assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Two Kinds of Extracts of Cistanche deserticola on Intestinal Microbiota and Its Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. Chemical profiles and metabolite study of raw and processed Cistanche deserticola in rats by UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Objective of Solid Phase Extraction (SPE) | Products | GL Sciences [glsciences.com]
- 19. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. gcms.cz [gcms.cz]
- 21. scientificlabs.co.uk [scientificlabs.co.uk]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. UPLC-QTOF-MS with a chemical profiling approach for holistic quality evaluation between a material reference of Wen Dan decoction and its commercial preparations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for 2'-Acetylacteoside Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of 2'-Acetylacteoside.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A common starting point for the separation of this compound is a reversed-phase HPLC (RP-HPLC) method. A C18 column is frequently used, paired with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of acid like formic or acetic acid to improve peak shape.[1] Detection is typically carried out using a UV detector at a wavelength of around 330 nm.[1]
Q2: Why is an acidic modifier, such as formic acid or acetic acid, often added to the mobile phase?
Acidic modifiers are used to control the ionization of silanol (B1196071) groups on the silica-based stationary phase and the analytes themselves.[2] For phenylethanoid glycosides like this compound, adding a small amount of acid to the mobile phase can help to protonate residual silanol groups on the C18 column, minimizing secondary interactions that can lead to peak tailing and poor peak shape.[2] It also ensures that the acidic analytes are in a consistent, non-ionized form, leading to more reproducible retention times.
Q3: What are the primary challenges in the HPLC separation of this compound?
The main challenges in separating this compound often stem from its presence in complex matrices, such as plant extracts. These challenges include:
-
Co-elution with structurally similar compounds: this compound is often found alongside other phenylethanoid glycosides like acteoside and isoacteoside, which have very similar structures and chromatographic behavior, making their separation difficult.
-
Matrix effects: Components of the sample matrix can interfere with the separation and detection of this compound.
-
Peak tailing: Due to interactions with the stationary phase, peaks for this compound can sometimes exhibit tailing.
Q4: How should I prepare a plant extract sample for this compound analysis by HPLC?
A typical sample preparation workflow for plant extracts involves an initial extraction followed by a clean-up step.
After extraction, the sample should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC column.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Co-elution of Peaks | 1. Inappropriate mobile phase composition.[2] 2. Column degradation.[2] 3. Suboptimal column temperature.[5] | 1. Optimize the mobile phase gradient: A shallower gradient can improve the separation of closely eluting peaks. Try decreasing the rate of increase of the organic solvent (acetonitrile). 2. Adjust the mobile phase pH: A slight change in the pH of the aqueous phase by modifying the concentration of formic or acetic acid can alter the selectivity between this compound and other similar compounds.[6] 3. Change the organic solvent: Replacing acetonitrile with methanol, or using a ternary mixture, can sometimes improve resolution.[7] 4. Evaluate column temperature: Lowering the column temperature can sometimes increase resolution, although it may also increase backpressure.[5] 5. Use a new or regenerated column: If the column is old or has been used with complex samples, it may need to be replaced or washed according to the manufacturer's instructions. |
| Peak Tailing | 1. Secondary interactions with the stationary phase.[2] 2. Column overload.[2] 3. Inappropriate mobile phase pH. | 1. Increase the acidity of the mobile phase: A slightly lower pH can better suppress the ionization of residual silanols on the column packing.[2] 2. Reduce sample concentration: Dilute the sample to avoid overloading the column.[2] 3. Use a guard column: A guard column can help protect the analytical column from strongly retained impurities that may cause peak shape distortion.[3] |
| Inconsistent Retention Times | 1. Inadequate system equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature.[8] 4. Pump malfunction or leaks. | 1. Ensure proper equilibration: Equilibrate the column with the initial mobile phase conditions for a sufficient amount of time before each run, especially when using a gradient. 2. Prepare fresh mobile phase daily: The composition of the mobile phase can change over time due to evaporation of the more volatile organic solvent. 3. Use a column oven: A column oven provides a stable temperature environment, which is crucial for reproducible retention times.[5] 4. Check the HPLC system for leaks: Inspect pump seals and fittings for any signs of leakage. |
| High Backpressure | 1. Clogged column frit or tubing.[4][8] 2. Particulate matter from the sample. 3. High viscosity of the mobile phase.[8] | 1. Filter all samples and mobile phases: Use a 0.22 µm or 0.45 µm filter to remove any particulates.[3][4] 2. Backflush the column: Disconnect the column from the detector and flush it in the reverse direction with a suitable solvent, as recommended by the manufacturer. 3. Check for blockages in the system: Systematically check tubing and fittings for any obstructions. |
Experimental Protocols
Standard HPLC Method for this compound Separation
This protocol is a general starting point and may require optimization for your specific instrument and sample matrix.
Table 1: HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.2% Formic Acid[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | 5-15% B (0-4 min), 15-20% B (4-10 min), 20-35% B (10-15 min), 35% B (15-18 min)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 330 nm[1] |
| Injection Volume | 10 µL |
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phases by mixing the appropriate amounts of solvents. Degas the mobile phases using sonication or vacuum filtration to prevent air bubbles in the system.
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From this stock solution, prepare a series of calibration standards by diluting with the initial mobile phase composition.
-
Sample Preparation: Extract the sample as described in the FAQ section. Ensure the final sample is dissolved in a solvent compatible with the mobile phase and filtered through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (5% Acetonitrile) for at least 30 minutes, or until a stable baseline is achieved.
-
Analysis: Inject the standard solutions and samples.
Troubleshooting Logical Flow
The following diagram illustrates a logical approach to troubleshooting common HPLC issues encountered during the analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. eclass.uoa.gr [eclass.uoa.gr]
- 5. mdpi.com [mdpi.com]
- 6. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 7. Effect of HPLC binary mobile phase composition on the analysis of carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uhplcs.com [uhplcs.com]
Troubleshooting guide for 2'-Acetylacteoside quantification in complex mixtures.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the quantification of 2'-Acetylacteoside in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges include:
-
Isomeric Interference: this compound often co-exists with its isomer, tubuloside B, which has the same molecular mass and similar fragmentation patterns, making chromatographic separation critical.[1]
-
Analyte Stability: The 2'-acetyl group is susceptible to hydrolysis under certain conditions, such as during sample processing (e.g., steaming or heating) or at non-optimal pH and temperatures, leading to the conversion of this compound to acteoside and inaccurate quantification.[2][3]
-
Matrix Effects: Complex sample matrices, such as plant extracts or biological fluids, can cause ion suppression or enhancement in LC-MS analysis, leading to inaccurate results.[[“]]
-
Low Concentration: The concentration of this compound can vary significantly between different species and even different parts of the same plant, sometimes falling near the limit of quantification of the analytical method.[5]
Q2: Which analytical technique is best suited for this compound quantification?
A2: UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) is currently the most powerful and widely used technique. It offers the high chromatographic resolution needed to separate isomers and the high sensitivity and selectivity required for accurate quantification in complex matrices.[6][7] HPLC-UV is a viable alternative if an MS detector is unavailable, but it is less sensitive and more prone to interference from co-eluting compounds.[8] Quantitative NMR (qNMR) can also be used and is a primary method that does not require an identical standard for calibration, but it has lower sensitivity compared to MS-based methods.[9][10]
Q3: How can I be sure the peak in my chromatogram is this compound and not an isomer?
A3: Definitive identification relies on a combination of factors:
-
Retention Time Matching: Compare the retention time of your peak with that of a certified this compound reference standard run under the same chromatographic conditions.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to confirm the accurate mass and elemental composition of the molecular ion.
-
MS/MS Fragmentation Pattern: Compare the MS/MS fragmentation pattern of your analyte with that of the reference standard. While isomers can have similar fragments, the relative intensities of these fragments may differ.[1]
-
Optimized Chromatography: Develop a chromatographic method with sufficient resolution to achieve baseline separation of this compound from its known isomers, like tubuloside B.[1]
Q4: What is a suitable internal standard (IS) for this compound quantification?
A4: An ideal internal standard is a structurally similar compound that is not present in the sample. A stable isotope-labeled version of this compound would be the best choice but is often not commercially available. Alternatively, other phenylethanoid glycosides not expected to be in the sample, such as salidroside (B192308) or a related compound with similar extraction and ionization behavior, can be used.[11] The key is to demonstrate that the IS effectively compensates for variations in sample preparation and matrix effects.
Troubleshooting Guide
This section addresses specific problems you may encounter during the quantification of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC/UPLC
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary Interactions: The analyte is interacting with active sites (e.g., free silanols) on the column. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Column Degradation: The column has aged or been damaged. | 1. Mobile Phase Modification: Add a small amount of a competing agent, like 0.1% formic acid, to the mobile phase to mask silanol (B1196071) groups. 2. Sample Dilution: Dilute the sample to a lower concentration. 3. Column Replacement: Replace the analytical column. Consider using a column with end-capping to minimize silanol interactions. |
| Peak Fronting | 1. Column Overload: Injecting a very high concentration of the analyte.[12] 2. Poor Sample Solubility: The analyte is not fully dissolved in the injection solvent. | 1. Dilute the Sample: This is the most common solution for overload-induced fronting.[12] 2. Change Injection Solvent: Ensure the injection solvent is compatible with the mobile phase and that the analyte is fully soluble. The injection solvent should ideally be weaker than the mobile phase. |
| Split Peaks | 1. Partially Blocked Column Frit: Debris from the sample or system has partially clogged the inlet frit of the column. 2. Injector Malfunction: Issues with the injector rotor seal can cause peak splitting. | 1. Reverse Flush Column: Disconnect the column and flush it in the reverse direction (do not do this with all column types; check the manufacturer's instructions). If the problem persists, the column may need replacement. Use a guard column to protect the analytical column. 2. Injector Maintenance: Inspect and replace the injector rotor seal if necessary. |
Problem 2: Inaccurate or Inconsistent Results in LC-MS
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Ion Suppression | 1. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of this compound.[[“]] 2. Analyte Degradation: The compound has degraded during sample preparation or storage. | 1. Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering matrix components. 2. Chromatographic Separation: Modify the gradient to better separate the analyte from the interfering compounds. 3. Use a Suitable Internal Standard: A co-eluting, stable isotope-labeled IS is ideal to compensate for matrix effects. 4. Check Sample Stability: Prepare fresh samples and keep them at a low temperature (e.g., 4°C) in the autosampler. Perform stability tests at different pH values and temperatures to understand degradation patterns.[3][13] |
| High Signal Intensity / Ion Enhancement | 1. Matrix Effects: Co-eluting compounds are enhancing the ionization of the analyte. | 1. Solutions are the same as for Ion Suppression: Improved sample cleanup, better chromatography, and the use of a proper internal standard are key. |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Variations in extraction, dilution, or injection volume. 2. Analyte Instability: The compound is degrading in the prepared samples over the course of the analytical run.[5] 3. System Instability: Fluctuations in the LC pump flow rate or MS detector response. | 1. Standardize Procedures: Ensure all sample preparation steps are performed consistently. Use calibrated pipettes and vials.[12] 2. Assess Stability: Analyze samples immediately after preparation or conduct a stability study of the analyte in the final extraction solvent at the autosampler temperature. 3. System Suitability Tests: Run system suitability tests before and during the analytical batch to ensure the LC-MS system is performing consistently. |
Problem 3: Low Recovery During Sample Extraction
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | 1. Inappropriate Extraction Solvent: The polarity of the solvent is not optimal for extracting this compound. 2. Insufficient Extraction Time/Method: The extraction method (e.g., maceration, sonication) is not efficient enough. 3. Analyte Degradation: The acetyl group is being hydrolyzed during extraction due to high temperatures or unsuitable pH.[3] | 1. Optimize Solvent: Test different solvents and mixtures. For phenylethanoid glycosides, methanol (B129727) or ethanol, often with a small percentage of water (e.g., 70-80%), works well.[8] 2. Optimize Method: Compare different extraction methods (e.g., ultrasonication, pressurized liquid extraction) and optimize the duration and number of extraction cycles. 3. Control Extraction Conditions: Avoid high temperatures during extraction and solvent evaporation. Ensure the pH of the extraction solvent is neutral or slightly acidic to minimize hydrolysis. |
Quantitative Data Summary
The concentration of this compound can vary significantly based on the plant species, the part of the plant analyzed, and the processing methods used.
| Plant Species | Plant Part | Processing Method | This compound Content (mg/g dry weight) | Reference |
| Cistanche deserticola | Stems, Axes, Inflorescences | Dried | 0.37 - 2.83 | [5] |
| Cistanche deserticola | Flowers, Inflorescence Stalks | Dried | 3.16 - 17.89 | [5] |
| Cistanche deserticola | Slices | Directly Oven-Dried | ~0.2 | [2] |
| Cistanche deserticola | Slices | Steamed for 5-7 min | ~0.4 - 0.5 | [2] |
| Acanthus ilicifolius | Aerial Parts | Not Specified | Present, but not quantified in this study | [14] |
Experimental Protocols
Protocol 1: UPLC-MS/MS Quantification of this compound
This protocol is a representative method for the sensitive and selective quantification of this compound.
-
Sample Preparation (Extraction): a. Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube. b. Add 20 mL of 70% methanol. c. Vortex for 1 minute, then perform ultrasonication for 30 minutes at room temperature.[1] d. Centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant. Repeat the extraction on the pellet one more time and combine the supernatants. f. Evaporate the combined supernatant to dryness under vacuum at a temperature below 40°C. g. Reconstitute the dried extract in 5 mL of 50% methanol. h. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[6]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: Linear gradient from 10% to 40% B
-
8-10 min: Linear gradient from 40% to 90% B
-
10-12 min: Hold at 90% B
-
12.1-15 min: Return to 10% B for re-equilibration
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[6][15]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
This compound: Precursor ion [M-H]⁻ m/z 665.2 → Product ions m/z 503.1, 161.0
-
Internal Standard (e.g., Salidroside): Precursor ion [M-H]⁻ m/z 299.1 → Product ion m/z 137.0
-
-
Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for your specific instrument to maximize the signal for the transitions above.
-
Protocol 2: Quantitative NMR (qNMR) of this compound
This protocol provides a framework for quantification using a primary analytical method.
-
Sample Preparation: a. Accurately weigh (to 0.01 mg) approximately 5-10 mg of the purified this compound sample or extract into an NMR tube.[16] b. Accurately weigh (to 0.01 mg) a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard must have peaks that do not overlap with the analyte peaks. c. Add a known volume (e.g., 600 µL) of a deuterated solvent (e.g., Methanol-d4) to the NMR tube. d. Cap the tube and vortex thoroughly to ensure complete dissolution.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Nucleus: ¹H.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard. A d1 of 30 seconds is generally sufficient for quantitative accuracy.
-
Number of Scans (ns): Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>250:1 for accurate integration).[10]
-
Acquisition Time (aq): At least 3-4 seconds.
-
Temperature: Maintain a constant, controlled temperature (e.g., 298 K).
-
-
Data Processing and Quantification: a. Apply Fourier transformation to the FID. b. Perform phase correction and baseline correction carefully across the entire spectrum. c. Integrate a well-resolved, non-overlapping signal for this compound (e.g., a specific aromatic proton) and a signal from the internal standard. d. Calculate the concentration of this compound using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
P = Purity
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Changes in Levels of Phenylethanoid Glycosides, Antioxidant Activity, and Other Quality Traits in Cistanche deserticola Slices by Steam Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. Comparison of the Chemical Profiles and Antioxidant Activities of Different Parts of Cultivated Cistanche deserticola Using Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry and a 1,1-Diphenyl-2-picrylhydrazyl-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Complete assignments of 1H and 13C NMR data for 10 phenylethanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Potential hepatoprotective effects of Cistanche deserticola Y.C. Ma: Integrated phytochemical analysis using UPLC-Q-TOF-MS/MS, target network analysis, and experimental assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Case Studies On HPLC Vial Issues - Blogs - News [alwsci.com]
- 13. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemical profiles and metabolite study of raw and processed Cistanche deserticola in rats by UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubsapp.acs.org [pubsapp.acs.org]
Enhancing the stability of 2'-Acetylacteoside in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2'-Acetylacteoside in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability (≥ 4 years), solid this compound should be stored at -20°C. For shorter periods, storage at 4°C is also suggested.[1] The compound is typically shipped at room temperature in its solid form.
Q2: What are the main factors that affect the stability of this compound in solution?
Like other phenylethanoid glycosides (PhGs), the stability of this compound in solution is primarily affected by three main factors:
-
pH: The compound is less stable in neutral to alkaline conditions, with degradation increasing as the pH rises. It exhibits greater stability in acidic conditions.[2][3]
-
Temperature: Higher temperatures accelerate the degradation of this compound.[2] Degradation follows first-order kinetics and is significantly faster at elevated temperatures.
-
Light: Exposure to light can cause degradation of PhGs.[2] Therefore, solutions should be protected from light.
Q3: What are the likely degradation pathways for this compound?
The primary degradation pathway is likely the hydrolysis of the 2'-acetyl group from the glucose moiety. Further degradation of the acteoside backbone can occur, leading to the cleavage of glycosidic bonds and the release of smaller phenolic compounds such as caffeic acid and hydroxytyrosol (B1673988) derivatives.[2][4] In vivo, metabolism by intestinal flora can also contribute to its degradation into smaller metabolites.[5]
Q4: How can I improve the stability of this compound in my experimental solutions?
Several strategies can be employed to enhance the stability of this compound in solution:
-
pH Adjustment: Maintain the solution at a slightly acidic pH if compatible with your experimental design.
-
Temperature Control: Prepare solutions fresh and keep them at low temperatures (e.g., on ice) during experiments. For storage of solutions, freezing at -20°C or -80°C is recommended.
-
Light Protection: Use amber vials or wrap containers with aluminum foil to protect solutions from light.
-
Formulation Strategies: For in vivo or cell culture experiments, consider encapsulating this compound in liposomes or formulating it into a self-nanoemulsifying drug delivery system (SNEDDS) to protect it from degradation and improve bioavailability.[6]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium. The physiological pH (around 7.4) and temperature (37°C) of cell culture incubators can accelerate the degradation of the compound.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Make a concentrated stock solution in a suitable solvent (e.g., methanol (B129727) or DMSO) and store it at -20°C or -80°C. Dilute the stock solution into the cell culture medium immediately before each experiment.
-
Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the extent of degradation.
-
Use a More Stable Formulation: For longer-term experiments, consider preparing a liposomal formulation of this compound to protect it from the aqueous environment of the cell culture medium.
-
Analyze Compound Integrity: Use HPLC to analyze the concentration of this compound in your cell culture medium at the beginning and end of your experiment to quantify the extent of degradation.
-
Issue 2: Poor peak shape or drifting retention times in HPLC analysis.
-
Possible Cause: Several factors can contribute to poor chromatography, including issues with the mobile phase, column, or the sample itself.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is properly mixed, degassed, and filtered. Use high-purity solvents.
-
Column Equilibration: Adequately equilibrate the column with the mobile phase before injecting your samples.
-
Sample Solvent: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent.
-
Check for Contamination: A contaminated guard column or analytical column can lead to peak tailing and other issues. Flush the column or replace the guard column if necessary.
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can cause retention time drift.[7][8][9]
-
Issue 3: Low bioavailability or rapid clearance in animal studies.
-
Possible Cause: Poor stability in the gastrointestinal tract and rapid metabolism can lead to low oral bioavailability.
-
Troubleshooting Steps:
-
Formulation Development: To enhance oral absorption and protect the compound from degradation, formulate this compound into a SNEDDS or a liposomal delivery system.[6] These formulations can improve solubility and protect the compound from enzymatic and pH-mediated degradation in the gut.
-
Route of Administration: If oral administration is not effective, consider alternative routes such as intraperitoneal or intravenous injection, though stability in physiological fluids remains a consideration.
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the half-life and clearance of this compound in your animal model. This will help in designing an appropriate dosing regimen.
-
Quantitative Data on Stability
The following tables summarize the degradation kinetics of acteoside, a close structural analog of this compound, under various conditions. This data can be used as a proxy to estimate the stability of this compound. The degradation follows first-order kinetics.
Table 1: Effect of Temperature on the Degradation Rate Constant (k) of Acteoside in Osmanthus fragrans Flower Extracts [2]
| Temperature (°C) | Degradation Rate Constant (k) (x 10⁻³ day⁻¹) |
| 4 | 4.3 |
| 20 | 11.2 |
| 37 | 78.9 |
| 50 | 203.4 |
Table 2: Effect of pH on the Degradation Rate Constant (k) of Verbascoside (Acteoside) in Solution at 25°C
| pH | Degradation Rate Constant (k) (day⁻¹) |
| 2.0 | More stable |
| 5.5 | Stable |
| 7.4 | Less stable |
| 8.0 | Fastest degradation |
| 11.0 | Degradation rate decreases compared to pH 8 |
Note: Specific rate constants were presented graphically in the source material; this table represents the relative stability trend.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol is adapted from methods used for encapsulating hydrophilic and hydrophobic drugs.[10][11][12]
-
Lipid Film Formation:
-
Dissolve lipids (e.g., a mixture of DSPC and cholesterol) and this compound in an organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under a high vacuum for several hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation. The temperature of the buffer should be above the lipid's phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by dialysis, gel filtration chromatography, or ultracentrifugation.
-
Protocol 2: Formulation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for this compound
This protocol provides a general workflow for developing a SNEDDS formulation.[4][13][14][15][16]
-
Component Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., oleic acid, isopropyl myristate, sesame oil) to select an oil with the highest solubilizing capacity.
-
Surfactant and Co-surfactant: Screen different surfactants (e.g., Tween 80, Cremophor RH-40) and co-surfactants (e.g., propylene (B89431) glycol, Transcutol) for their ability to emulsify the selected oil phase.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.
-
For each formulation, add a small amount to an aqueous medium with gentle agitation and observe the formation of a nanoemulsion.
-
Construct a ternary phase diagram to identify the self-nanoemulsifying region that forms stable nanoemulsions with a small droplet size.
-
-
Preparation of this compound-Loaded SNEDDS:
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the phase diagram.
-
Dissolve this compound in this mixture with the aid of vortexing and/or gentle heating to form a homogenous pre-concentrate.
-
-
Characterization:
-
Evaluate the SNEDDS pre-concentrate for its self-emulsification time, and the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential.
-
Visualizations
Caption: A general workflow for the preparation and use of this compound solutions to enhance stability.
Caption: Proposed mechanism of action of this compound via modulation of Nrf2 and NF-κB signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers and its effect on anti-hypoxia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation of self-nanoemulsifying drug delivery system (SNEDDS) of combined 70% ethanolic of Begonia medicinalis herbs and Moringa oleifera leaves | Pharmacy Education [pharmacyeducation.fip.org]
- 5. Frontiers | Enhanced oral bioavailability of two Cistanche polysaccharides in acteoside: an in-depth analysis of intestinal flora, short-chain fatty acids, and pharmacokinetic regulation [frontiersin.org]
- 6. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems [mdpi.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 12. protocols.io [protocols.io]
- 13. kuey.net [kuey.net]
- 14. repository.unair.ac.id [repository.unair.ac.id]
- 15. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 16. Self-nanoemulsifying drug delivery system of aqueous leaf extracts of Justicia adhatoda and Psidium guajava to enhance platelet count - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the storage of 2'-Acetylacteoside as a research chemical.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 2'-Acetylacteoside. Find answers to frequently asked questions and troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[1] Some suppliers may also recommend storage at 4°C for shorter periods.[3]
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare concentrated stock solutions to minimize the number of freeze-thaw cycles.[2] Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are suitable solvents.[1][2][4] For stock solutions in DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[2] To prepare a stock solution, dissolve the compound in a small amount of the chosen solvent, using sonication if necessary to aid dissolution, and then dilute to the final volume.[2][5]
3. Is this compound sensitive to light and temperature?
Yes, as a phenylethanoid glycoside, this compound is susceptible to degradation upon exposure to light, high temperatures, and high pH.[1][6] Degradation is accelerated with increased temperature and light exposure.[1][6] Therefore, it is crucial to store both the solid compound and its solutions protected from light.
4. What are the signs of degradation of this compound?
Visual signs of degradation may not always be apparent. The most reliable indicator of degradation is a decrease in the compound's biological activity or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC/UPLC). Degradation of phenylethanoid glycosides can occur through hydrolysis.[1][4]
5. How should I handle the compound upon receiving it?
Upon receipt, it is recommended to allow the product to equilibrate to room temperature for at least one hour before opening the vial.[4] This prevents condensation from forming inside the vial, which could introduce moisture and promote degradation. The product is typically shipped at room temperature in the continental US.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity in my experiment. | Compound Degradation: Improper storage (exposure to light, high temperature, moisture) or multiple freeze-thaw cycles of stock solutions can lead to degradation. | - Ensure the solid compound is stored at -20°C, protected from light and moisture. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare fresh stock solutions if degradation is suspected. - Verify the storage conditions of your stock solutions; for DMSO stocks, -80°C is preferred for long-term storage.[2] |
| Poor Solubility: The compound may not be fully dissolved in the experimental medium, resulting in a lower effective concentration. | - Ensure complete dissolution of the compound in the stock solvent before further dilution. Sonication may be used to aid dissolution.[2] - When diluting the stock solution into aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation. | |
| Precipitation observed when diluting the stock solution. | Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. The addition of a concentrated stock solution (e.g., in DMSO) to an aqueous buffer can cause the compound to precipitate out. | - Decrease the final concentration of this compound in the aqueous medium. - Increase the percentage of co-solvent (e.g., DMSO) if your experimental system allows, but be mindful of solvent toxicity. - Prepare a more dilute stock solution to minimize the solvent shock upon dilution. |
| Inconsistent results between experiments. | Inconsistent Stock Solution Concentration: This could be due to weighing errors, incomplete dissolution, or degradation of the stock solution over time. | - Calibrate your balance regularly. - Ensure the compound is fully dissolved when preparing stock solutions. - Use freshly prepared stock solutions or solutions that have been stored properly for a limited time. - Aliquot stock solutions to maintain their integrity. |
| Unexpected peaks in HPLC/UPLC analysis. | Compound Degradation or Contamination: The presence of additional peaks may indicate degradation products or contamination of the sample. | - Review the storage and handling procedures for your compound and solutions. - Run a standard of freshly prepared this compound solution to compare with your experimental sample. - If degradation is confirmed, discard the old stock and prepare a new one from the solid compound. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid | -20°C | ≥ 4 years[1] | Desiccate and protect from light.[2][7] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[2] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Methanol | Soluble[1] |
| Ethanol | ≥ 100 mg/mL (150.01 mM)[2] |
| DMSO | 100 mg/mL (150.01 mM)[2] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening.[4]
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO (or other suitable solvent) to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the tube until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[2]
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Protocol: UPLC Analysis of this compound
This protocol is adapted from a study analyzing compounds in Cistanche deserticola.[3]
-
Column: ACQUITY UPLC® BEH C18 column (50 × 2.1 mm, 1.7 μm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0–5 min: 3% to 15% B
-
5–15 min: 15% to 25% B
-
15–16 min: 25% to 35% B
-
16–18 min: 35% to 45% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 1.0 μL
-
Detection: As appropriate for your detector (e.g., UV-Vis or mass spectrometry).
Visualizations
References
- 1. Degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers and its effect on anti-hypoxia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical profiles and metabolite study of raw and processed Cistanche deserticola in rats by UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phytotechlab.com [phytotechlab.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Acetylacteoside improves recovery after ischemic stroke by promoting neurogenesis via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2'-Acetylacteoside and Other Phenylethanoid Glycosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2'-Acetylacteoside and other prominent phenylethanoid glycosides (PhGs), supported by experimental data. This document delves into their comparative biological activities, outlines detailed experimental methodologies, and visualizes key signaling pathways.
Phenylethanoid glycosides are a class of naturally occurring polyphenolic compounds widely distributed in the plant kingdom.[1] They are structurally characterized by a hydroxy-phenylethyl moiety linked to a β-glucopyranose via a glycosidic bond.[1] This core structure is often further embellished with other sugar units and acylated with hydroxycinnamic acids, such as caffeic acid or ferulic acid.[2] These structural variations give rise to a broad spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-osteoporotic effects.[1][3] Among the numerous PhGs, this compound, a derivative of acteoside (verbascoside), has garnered significant scientific interest. This guide provides a comparative analysis of this compound against other well-researched PhGs like acteoside, isoacteoside, and echinacoside.
Comparative Biological Activities: A Tabular Overview
The biological efficacy of phenylethanoid glycosides is intrinsically linked to their chemical structure. The number and position of phenolic hydroxyl groups, the nature of the acyl moiety, and the sugar chain composition all play crucial roles in their activity. For instance, the antioxidant activity is strongly related to the number of aromatic hydroxyl and methoxy (B1213986) groups and the structure of the acyl moiety.
Here, we present a summary of the comparative biological activities of this compound and other selected phenylethanoid glycosides based on available experimental data.
| Compound | Biological Activity | Key Findings | Quantitative Data (IC50, etc.) |
| This compound | Anti-osteoporotic | Significantly increased bone mineral density and improved trabecular bone micro-architecture in ovariectomized mice.[4][5] The mechanism is linked to the downregulation of the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 pathway.[4][5] | Effective at doses of 10, 20, and 40 mg/kg body weight/day in mice.[4][5] |
| Antioxidant | Showed strong free radical scavenging activities against DPPH radicals and superoxide (B77818) anions.[6][7] | Stronger than alpha-tocopherol (B171835) in DPPH and superoxide scavenging assays.[6][7] | |
| Aldose Reductase Inhibition | Demonstrated potent inhibitory activity against rat lens aldose reductase, an enzyme implicated in diabetic complications.[8] | IC50 = 0.071 μM, similar to the clinical inhibitor epalrestat (B1671369) (0.072 μM).[8] | |
| Acteoside (Verbascoside) | Neuroprotective | Alleviated MPP+-induced apoptosis and oxidative stress in PC12 cells and protected against Aβ25-35-induced SH-SY5Y cell injury.[9] Attenuated cognitive deficits and neuronal damage in a mouse model of glutamate-induced neurotoxicity.[10][11] | - |
| Anti-inflammatory | Inhibits the release of arachidonic acid and histamine.[12] Suppresses the expression and activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[12] | - | |
| Antioxidant | Exhibits strong antioxidant properties.[13] | - | |
| Isoacteoside | Neuroprotective | Significantly suppressed glutamate-induced cellular events, including apoptosis and oxidative stress in PC12 cells.[10][11] | - |
| Antioxidant | Showed stronger free radical scavenging activities than alpha-tocopherol.[6][7] Inhibited xanthine (B1682287) oxidase.[6][7] | - | |
| Echinacoside | Neuroprotective | Exhibits antioxidant and neuroprotective bioactivities.[9] | - |
| Glucose Tolerance | Improved glucose tolerance in starch-loaded mice.[8] | Effective at doses of 125 and/or 250 mg/kg/day p.o. in mice.[8] | |
| Aldose Reductase Inhibition | Showed inhibitory activity against rat lens aldose reductase.[8] | IC50 = 3.1 μM.[8] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments used to assess the biological activities of these phenylethanoid glycosides.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is widely used to evaluate the free radical scavenging capacity of compounds.
-
Reagent Preparation : Prepare a stock solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) in methanol (B129727) (e.g., 0.5 mM).[14] For the assay, dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[15]
-
Sample Preparation : Dissolve the phenylethanoid glycoside samples in methanol at various concentrations.
-
Assay Procedure :
-
In a 96-well microplate, add a specific volume of the sample solution (e.g., 20 µL) to each well.[10]
-
Add the DPPH working solution (e.g., 180 µL) to each well and mix.[10]
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[1]
-
Measure the absorbance at 517 nm using a microplate reader.[10][15]
-
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Neuroprotective Effect Evaluation: MTT Assay in PC12 Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture : Culture PC12 cells in an appropriate medium (e.g., DMEM supplemented with fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Seed the PC12 cells into 96-well plates at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.[16]
-
Induction of Neurotoxicity and Treatment :
-
Induce neurotoxicity by exposing the cells to a neurotoxic agent such as H2O2 or aggregated Aβ1-42 peptide for a specific duration (e.g., 24 hours).[16]
-
For the treatment groups, pre-incubate the cells with various concentrations of the phenylethanoid glycosides for a certain period before adding the neurotoxic agent.
-
-
MTT Assay Protocol :
-
After the treatment period, remove the medium and add a fresh medium containing MTT solution (e.g., 0.5 mg/mL).[2]
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[2][11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis : Cell viability is expressed as a percentage of the control (untreated) cells.
Anti-inflammatory Activity Screening: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding : Seed the cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and incubate overnight.[3]
-
Treatment and Stimulation :
-
Pre-treat the cells with various concentrations of the phenylethanoid glycosides for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[17]
-
-
Nitric Oxide Measurement (Griess Assay) :
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[3]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.[17] The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.
-
Quantification of Phenylethanoid Glycosides: HPLC-DAD Method
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust method for the simultaneous quantification of multiple PhGs.
-
Chromatographic System : An HPLC system equipped with a DAD detector and a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is typically used.[4][9]
-
Mobile Phase : A gradient elution is commonly employed using a mixture of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[4][9]
-
Standard and Sample Preparation :
-
Prepare stock solutions of reference standards (e.g., this compound, acteoside, etc.) in methanol.
-
Prepare sample solutions by extracting the plant material or dissolving the test compound in a suitable solvent.
-
-
Analysis : Inject the standard and sample solutions into the HPLC system. The detection wavelength is typically set around 330 nm for phenylethanoid glycosides.[9]
-
Quantification : Identify the peaks by comparing the retention times with those of the standards. Quantify the compounds by constructing a calibration curve using the peak areas of the standards at different concentrations.
Signaling Pathways and Mechanisms of Action
The diverse biological effects of phenylethanoid glycosides are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Neuroprotection via the Nrf2/ARE Signaling Pathway
Several phenylethanoid glycosides, including acteoside and isoacteoside, exert their neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[9] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] In the presence of oxidative stress, phenylethanoid glycosides can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[13] In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[9][13]
Anti-osteoporotic Action via Inhibition of the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 Pathway
This compound has demonstrated significant anti-osteoporotic activity by modulating the signaling pathway that governs osteoclast differentiation and function.[4][5] Osteoclasts are bone-resorbing cells, and their over-activity contributes to osteoporosis. The binding of Receptor Activator of Nuclear Factor κB Ligand (RANKL) to its receptor RANK on osteoclast precursors initiates a signaling cascade.[18] This involves the recruitment of TNF receptor-associated factor 6 (TRAF6), which in turn activates the nuclear factor-κB (NF-κB) pathway and subsequently induces the expression of the master regulator of osteoclastogenesis, nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1).[18][19] this compound has been shown to down-regulate the expression of key components of this pathway, including RANK, TRAF6, NF-κB, and NFATc1, thereby inhibiting osteoclast formation and bone resorption.[4][5]
Experimental Workflow for Comparative Analysis
A systematic approach is essential for the comparative analysis of phenylethanoid glycosides. The following workflow outlines the key steps from initial screening to mechanistic studies.
Conclusion
This compound and other phenylethanoid glycosides represent a promising class of natural compounds with a wide array of therapeutic potentials. This guide highlights the superior anti-osteoporotic and aldose reductase inhibitory activities of this compound compared to other PhGs, while also acknowledging the potent neuroprotective and anti-inflammatory effects of compounds like acteoside and isoacteoside. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate these compounds. A thorough understanding of their structure-activity relationships and mechanisms of action will be pivotal in unlocking their full potential for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT (Assay protocol [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous qualitative and quantitative determination of phenylethanoid glycosides and flavanoid compounds in Callicarpa kwangtungensis Chun by HPLC-ESI-IT-TOF-MS/MS coupled with HPLC-DAD | Semantic Scholar [semanticscholar.org]
- 5. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells: A Potential Synergistic Anti-Inflammatory Effect [mdpi.com]
- 7. RAW 264.7 cell phagocytosis assay [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous quantification of six phenylethanoid glycosides in some Turkish Scutellaria species by a new HPLC-DAD method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. jfda-online.com [jfda-online.com]
- 13. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. mdpi.com [mdpi.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. benchchem.com [benchchem.com]
- 18. Klotho upregulates the interaction between RANK and TRAF6 to facilitate RANKL-induced osteoclastogenesis via the NF-κB signaling pathway - Yu - Annals of Translational Medicine [atm.amegroups.org]
- 19. RANK-mediated amplification of TRAF6 signaling leads to NFATc1 induction during osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
How does the potency of 2'-Acetylacteoside as an aldose reductase inhibitor compare to epalrestat?
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the aldose reductase inhibitory activities of 2'-Acetylacteoside and the established drug, epalrestat (B1671369). This analysis is supported by experimental data to delineate their relative potencies.
Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The conversion of glucose to sorbitol by aldose reductase can lead to osmotic stress and the generation of reactive oxygen species, contributing to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. Consequently, the inhibition of aldose reductase is a significant therapeutic strategy for mitigating these complications. This guide compares the inhibitory potency of a naturally derived compound, this compound, with epalrestat, a clinically approved aldose reductase inhibitor.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.
The experimental data reveals that epalrestat is a more potent inhibitor of rat lens aldose reductase than this compound. Specifically, epalrestat's IC50 value is approximately 7-fold lower than that of this compound, signifying a stronger binding affinity and inhibitory effect on the enzyme under the tested conditions.
| Compound | Enzyme Source | IC50 Value (µM) |
| This compound | Rat Lens Aldose Reductase | 0.071[1] |
| Epalrestat | Rat Lens Aldose Reductase | 0.01[2][3] |
| Epalrestat | Human Placenta Aldose Reductase | 0.26[2][3] |
Experimental Protocols
The determination of aldose reductase inhibitory activity is crucial for evaluating the efficacy of potential therapeutic agents. Below is a detailed methodology for a typical in vitro aldose reductase inhibition assay using rat lens homogenate.
Preparation of Rat Lens Aldose Reductase:
-
Lenses are surgically removed from the eyes of Sprague-Dawley rats.
-
The lenses are homogenized in a phosphate (B84403) buffer (e.g., 0.067 M, pH 6.2).
-
The homogenate is centrifuged at high speed (e.g., 10,000 x g) at a low temperature (e.g., 4°C) for a specified duration.
-
The resulting supernatant, which contains the aldose reductase enzyme, is collected and used for the assay.
Aldose Reductase Inhibition Assay:
-
A reaction mixture is prepared in a cuvette containing phosphate buffer (0.067 M), NADPH (0.25 mM), and the lens supernatant containing the enzyme.
-
The test compound (e.g., this compound or epalrestat) at various concentrations is added to the mixture. A control cuvette contains the vehicle (e.g., DMSO) instead of the inhibitor.
-
The reaction is initiated by the addition of the substrate, DL-glyceraldehyde (0.5 mM).
-
The activity of aldose reductase is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
The rate of the reaction (ΔOD/min) is calculated.
-
The percentage of inhibition is calculated using the formula: [(Control Rate - Inhibited Rate) / Control Rate] x 100.
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Mechanism of Action
Aldose reductase is the rate-limiting enzyme in the polyol pathway. Under high glucose conditions, this pathway is activated, leading to a cascade of cellular events implicated in diabetic complications. Both this compound and epalrestat exert their therapeutic potential by inhibiting this enzyme, thereby mitigating its downstream pathological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of 2'-Acetylacteoside in Different Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of 2'-Acetylacteoside, a phenylethanoid glycoside, across various neuronal cell lines. By summarizing key experimental data and detailing methodologies, this document aims to facilitate the evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases. While direct comparative studies on this compound are emerging, much of the current understanding is supplemented by research on its closely related analogue, acteoside. This guide will clearly differentiate between data obtained for this compound and acteoside.
Comparative Analysis of Neuroprotective Effects
The neuroprotective properties of this compound and acteoside have been investigated in several neuronal cell line models, primarily focusing on their ability to mitigate oxidative stress, reduce apoptosis, and enhance cell viability. The following tables summarize the quantitative data from studies on SH-SY5Y, PC12, and emerging data related to other neural cells.
Table 1: Neuroprotective Effects on SH-SY5Y Human Neuroblastoma Cells
| Parameter Assessed | Toxin/Stress Inducer | Compound (Concentration) | Key Findings | Reference |
| Cell Viability | Amyloid β-peptide (Aβ) 1-42 (20 μM) | Acteoside (50 μg/mL) | Increased cell viability from 52.73% to a significantly higher level (p < 0.001) | [1] |
| Apoptosis | Aβ (25-35) (25 μM) | Acteoside (pretreatment) | Significantly reduced the apoptotic rate | [2] |
| Reactive Oxygen Species (ROS) | Aβ (25-35) (25 μM) | Acteoside (pretreatment) | Attenuated Aβ-mediated ROS production | [2] |
| Mitochondrial Function | Aβ (25-35) (25 μM) | Acteoside (pretreatment) | Inhibited mitochondrial dysfunction, including increased Bax/Bcl-2 ratio and cytochrome c release | [2] |
Table 2: Neuroprotective Effects on PC12 Rat Pheochromocytoma Cells
| Parameter Assessed | Toxin/Stress Inducer | Compound (Concentration) | Key Findings | Reference |
| Cell Viability | MPP+ | Acteoside | Significantly reduced cell apoptosis | [3] |
| Apoptosis | MPP+ | Acteoside | Reduced collapse of mitochondrial membrane potential and activation of caspase-3 | [3] |
| Oxidative Stress | 6-OHDA | Acteoside | Attenuated oxidative stress by activating the Nrf2/ARE signaling pathway |
Note: Data for this compound in HT22 cells is currently limited in publicly available research. Studies on related compounds and similar cell lines suggest potential protective effects against glutamate-induced oxidative stress, a hallmark of HT22 cell-based assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the neuroprotective effects of this compound and its analogues.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified pre-incubation period.
-
Toxin Induction: Introduce the neurotoxin (e.g., Aβ, MPP+, glutamate) to the appropriate wells and incubate for the desired duration.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[4][5][6]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[4][5][6]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[4][5][6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat the cells with the compound and toxin as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[7]
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Preparation and Treatment: Seed and treat the cells as previously described.
-
Probe Loading: After toxin exposure, wash the cells and incubate them with DCFH-DA solution in the dark.
-
Fluorescence Measurement: Following incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope. The intensity of dichlorofluorescein (DCF) fluorescence is proportional to the amount of intracellular ROS.[8][9][10][11]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling cascades like PI3K/Akt and Nrf2.
-
Protein Extraction: Lyse the treated cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[12][13][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][13][14]
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the target proteins (e.g., phospho-Akt, Nrf2, HO-1) and loading controls (e.g., β-actin, GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.[12][13][14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12][13][14]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for validating the neuroprotective effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Hepatoprotective Efficacies of 2'-Acetylacteoside and Silymarin
For Immediate Release
[City, State] – [Date] – In the ongoing quest for effective therapeutic agents for liver disease, a comprehensive comparative guide has been developed to objectively assess the hepatoprotective properties of 2'-Acetylacteoside and the well-established drug, silymarin (B1681676). This guide, tailored for researchers, scientists, and professionals in drug development, synthesizes available experimental data to provide a clear comparison of their mechanisms of action and therapeutic potential.
Introduction
Liver disease remains a significant global health challenge, necessitating the exploration of novel and effective hepatoprotective compounds. Silymarin, a flavonoid complex extracted from milk thistle, is a widely recognized natural compound used in the treatment of various liver disorders. Its therapeutic effects are attributed to its antioxidant, anti-inflammatory, and antifibrotic properties.[1] this compound, a phenylethanoid glycoside, has emerged as a promising candidate with demonstrated hepatoprotective activities. This guide provides a side-by-side comparison of these two compounds, based on preclinical evidence.
Quantitative Data on Hepatoprotective Effects
The following tables summarize the quantitative data from various studies, illustrating the efficacy of this compound and silymarin in mitigating liver damage in preclinical models. It is important to note that these results are from different studies and experimental conditions may have varied.
Table 1: Effect on Serum Liver Enzymes in Carbon Tetrachloride (CCl₄)-Induced Liver Injury in Mice
| Compound | Dose | ALT (U/L) | AST (U/L) | Reference |
| Control | - | Normal Range | Normal Range | [2] |
| CCl₄ | - | Significantly Increased | Significantly Increased | [2] |
| Acteoside (related to this compound) + CCl₄ | 10-30 mg/kg | Dose-dependent significant decrease | Dose-dependent significant decrease | [2] |
| Silymarin + CCl₄ | 24 mg/kg | Significant decrease | Significant decrease | [3] |
Table 2: Effect on Oxidative Stress Markers in Carbon Tetrachloride (CCl₄)-Induced Liver Injury in Mice
| Compound | Dose | MDA Level | SOD Activity | GSH Level | Reference |
| Control | - | Normal Range | Normal Range | Normal Range | [2][4] |
| CCl₄ | - | Significantly Increased | Significantly Decreased | Significantly Depleted | [2][4] |
| Total Phenylethanoid Glycosides (including this compound) + CCl₄ | 100-200 mg/kg | Significant decrease | Significantly stronger increase than silymarin group | - | [4] |
| Acteoside (related to this compound) + CCl₄ | 10-30 mg/kg | Significant decrease | - | Significant prevention of depletion | [2] |
| Silymarin + CCl₄ | 50 mg/kg | Significant decrease | Significant increase | Significant restoration | [3] |
Mechanisms of Action
This compound: The hepatoprotective effect of this compound and related phenylethanoid glycosides is believed to be mediated through multiple mechanisms. Studies on acteoside, a closely related compound, have shown that it can prevent CCl₄-induced hepatotoxicity by inhibiting the cytochrome P450 2E1 enzyme, which is responsible for the bioactivation of CCl₄ into toxic free radicals.[2] Furthermore, these compounds exhibit potent antioxidant activity by scavenging free radicals and reducing lipid peroxidation.[2][5] Immunohistochemical analysis has also revealed that total phenylethanoid glycosides can significantly down-regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[4] This suggests an anti-inflammatory component to their hepatoprotective action, likely through the modulation of signaling pathways like NF-κB.
Silymarin: The hepatoprotective mechanisms of silymarin are well-documented. Its primary mode of action is its antioxidant property, which involves scavenging free radicals and inhibiting lipid peroxidation, thereby protecting cellular membranes from damage.[1][6] Silymarin also enhances the cellular antioxidant defense system by increasing the levels of glutathione (B108866) (GSH).[1] In addition to its antioxidant effects, silymarin exhibits significant anti-inflammatory activity by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of various pro-inflammatory genes, including TNF-α and IL-6.[7][8] Furthermore, silymarin has been shown to have antifibrotic properties and can stimulate hepatocyte regeneration.[1]
Signaling Pathways
The hepatoprotective effects of both this compound and silymarin are intricately linked to the modulation of key cellular signaling pathways involved in inflammation and oxidative stress.
Caption: Simplified signaling pathway of hepatotoxicity and the inhibitory actions of silymarin and this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to induce liver injury for the evaluation of hepatoprotective agents.
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Rodents
This is a widely used model to screen for hepatoprotective drugs.
Caption: Experimental workflow for CCl₄-induced hepatotoxicity studies.
Protocol Details:
-
Animal Model: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals are allowed to acclimatize to laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into several groups: a normal control group (receives only vehicle), a CCl₄ control group (receives vehicle and CCl₄), a positive control group (receives silymarin and CCl₄), and test groups (receive different doses of this compound and CCl₄).
-
Treatment: The test compounds and silymarin are typically administered orally once daily for a period of 7 to 14 days.
-
Induction of Hepatotoxicity: On the last day of treatment, liver injury is induced by a single intraperitoneal injection of CCl₄ (commonly 1-2 mL/kg body weight, diluted in olive oil).
-
Sample Collection: 24 hours after CCl₄ administration, animals are euthanized, and blood and liver samples are collected.
-
Analysis: Serum is used to measure the levels of liver enzymes (ALT, AST). Liver homogenates are used to determine the levels of oxidative stress markers (MDA, SOD, GSH). A portion of the liver is fixed for histopathological examination.
D-Galactosamine (D-GalN)/Lipopolysaccharide (LPS)-Induced Liver Injury
This model is used to study fulminant hepatic failure, which involves a significant inflammatory response.
Caption: Experimental workflow for D-GalN/LPS-induced acute liver injury studies.
Protocol Details:
-
Animal Model: C57BL/6 mice are often used for this model.
-
Grouping and Pretreatment: Animals are grouped as described for the CCl₄ model. Test compounds are administered, often for a shorter duration (e.g., 3 days) prior to injury induction.
-
Induction of Liver Injury: A single intraperitoneal injection of D-Galactosamine (a hepatotoxin that sensitizes the liver to LPS) and Lipopolysaccharide (an endotoxin (B1171834) that triggers a strong inflammatory response) is administered.
-
Sample Collection and Analysis: Due to the acute and severe nature of this model, samples are typically collected within a few hours (e.g., 6-8 hours) after D-GalN/LPS injection. Serum is analyzed for liver enzymes and inflammatory cytokines (TNF-α, IL-6). Liver tissue is examined for necrosis, inflammation, and apoptosis.
Conclusion
Both this compound and silymarin demonstrate significant hepatoprotective effects in preclinical models of liver injury. Silymarin's efficacy is well-established, with its multifaceted mechanism of action targeting oxidative stress, inflammation, and fibrosis. This compound, as a representative of phenylethanoid glycosides, shows promise as a potent hepatoprotective agent, particularly through its strong antioxidant and anti-inflammatory activities. The available data suggests that phenylethanoid glycosides may have a stronger effect on boosting certain antioxidant enzymes like SOD compared to silymarin.[4] However, further direct comparative studies under standardized experimental conditions are warranted to definitively establish the relative potency and therapeutic potential of this compound in comparison to silymarin for the treatment of liver diseases. This guide provides a foundational framework for researchers to build upon in their pursuit of novel hepatoprotective therapies.
References
- 1. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of acteoside on carbon tetrachloride-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent hepatoprotective effect in CCl4-induced hepatic injury in mice of phloroacetophenone from Myrcia multiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective effects of total phenylethanoid glycosides from Acanthus ilicifolius L. against carbon tetrachloride-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of liver disease: The crosstalk between the NF-κB and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In vitro vs. in vivo efficacy of 2'-Acetylacteoside: a review of the literature.
A Comparative Review of 2'-Acetylacteoside: In Vitro and In Vivo Efficacy
Guide Overview: This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, a phenylethanoid glycoside with a range of reported pharmacological activities. The content is intended for researchers, scientists, and professionals in drug development, offering a synthesized review of current literature. We will delve into its neuroprotective, anti-osteoporotic, and anti-diabetic properties, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
I. Introduction to this compound
This compound is a bioactive natural compound isolated from various medicinal plants, including those of the Cistanche genus.[1][2] As a phenylethanoid glycoside, it is recognized for its diverse pharmacological potential, which includes neuroprotective, anti-inflammatory, antioxidant, and anti-osteoporotic activities.[1][2][3] This guide aims to bridge the gap between laboratory findings and their implications in living organisms by comparing its efficacy in controlled in vitro settings with its performance in complex in vivo models.
II. Neuroprotective Efficacy
In Vitro Findings: In vitro studies have demonstrated that this compound has a potent effect on the proliferation of neural stem cells (NSCs).[3] When cultured NSCs were subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemic injury, treatment with this compound enhanced the proliferation and differentiation of these cells.[3] This effect was linked to the activation of the PI3K/Akt signaling pathway, as evidenced by increased expression of phosphorylated Akt (p-Akt).[3]
In Vivo Findings: Consistent with in vitro results, this compound has been shown to alleviate neural dysfunction and promote neurogenesis in animal models of ischemic stroke.[3] Oral administration of the compound in these models led to enhanced neurological recovery. The underlying mechanism was confirmed to be the activation of the Akt signaling pathway, which promotes neurogenesis following brain injury.[3] Furthermore, this compound has been identified as a promising natural monoamine oxidase B (MAO-B) inhibitor, suggesting its potential therapeutic use in neurodegenerative conditions like Parkinson's disease.[4]
Data Presentation: Efficacy of this compound
Table 1: In Vitro Efficacy Data
| Target/Assay | Cell Line/System | Key Parameter | Result | Reference |
|---|---|---|---|---|
| Aldose Reductase Inhibition | Rat Lens | IC50 | 0.071 µM | [5] |
| Neural Stem Cell Proliferation | Cultured NSCs | Proliferation & Differentiation | Increased | [3] |
| PI3K/Akt Pathway Activation | Cultured NSCs (post-OGD/R) | p-Akt Expression | Enhanced |[3] |
Table 2: In Vivo Efficacy Data
| Model | Dosing Regimen | Key Outcome | Result | Reference |
|---|---|---|---|---|
| Ischemic Stroke (Mouse) | Not specified | Neurological Recovery, Neurogenesis | Improved via Akt activation | [3] |
| Osteoporosis (OVX Mice) | 10, 20, 40 mg/kg/day (12 weeks, oral) | Bone Mineral Density, Bone Strength | Significantly increased | [1][2] |
| Osteoporosis (OVX Mice) | 10, 20, 40 mg/kg/day (12 weeks, oral) | Bone Resorption Markers (Cathepsin K, TRAP) | Significantly suppressed |[1] |
III. Anti-Osteoporotic Efficacy
In Vivo Findings: The anti-osteoporotic activity of this compound has been demonstrated in ovariectomized (OVX) mice, a common model for postmenopausal osteoporosis.[1][2] After 12 weeks of oral administration at doses of 10, 20, and 40 mg/kg body weight per day, the compound led to significant improvements in bone health.[1][2] These improvements included increased bone mineral density, enhanced bone strength, and better trabecular bone micro-architecture.[1][2] Mechanistically, this compound was found to suppress bone resorption markers like cathepsin K and TRAP.[1] This therapeutic effect is primarily mediated through the downregulation of the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 signaling pathway.[1][2]
IV. Anti-Diabetic Efficacy
In Vitro Findings: The potential anti-diabetic activity of this compound has been highlighted by its potent inhibitory effect on rat lens aldose reductase. With an IC50 value of 0.071 µM, its potency is comparable to that of epalrestat (B1671369) (0.072 µM), a clinically used aldose reductase inhibitor for managing diabetic complications.[5]
Experimental Protocols
Protocol 1: In Vitro Neural Stem Cell Proliferation Assay
-
Cell Culture: Neural stem cells (NSCs) are isolated from the subventricular zones of adult mice and cultured.
-
OGD/R Model: To mimic ischemic conditions, cultured NSCs undergo oxygen-glucose deprivation (OGD) followed by reoxygenation (R).
-
Treatment: A subset of the OGD/R-treated cells is exposed to this compound at various concentrations.
-
Analysis: Cell proliferation and differentiation are assessed. The expression of phosphorylated Akt (p-Akt) and other markers of the PI3K/Akt pathway is quantified using Western blot analysis.[3]
Protocol 2: In Vivo Osteoporosis Model (Ovariectomized Mice)
-
Animal Model: Ovariectomized (OVX) mice are used as a model for postmenopausal osteoporosis.
-
Administration: this compound is administered orally to OVX mice at doses of 10, 20, and 40 mg/kg body weight per day for a period of 12 weeks.[1][2]
-
Bone Analysis: At the end of the treatment period, bone mineral density, bone strength, and trabecular micro-architecture are measured.
-
Biomarker Analysis: Serum levels of bone resorption markers, including cathepsin K and TRAP, are quantified.[1]
-
Mechanism Analysis: The expression of key proteins in the RANKL/RANK/TRAF6 and NF-κB/NFATc1 pathways (e.g., RANK, TRAF6, NF-κB) is determined to elucidate the mechanism of action.[1][2]
Protocol 3: In Vitro Aldose Reductase Inhibition Assay
-
Enzyme Preparation: Aldose reductase is prepared from rat lenses.
-
Inhibition Assay: The enzyme is incubated with its substrate and varying concentrations of this compound.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme's activity (IC50) is calculated and compared to a known inhibitor like epalrestat.[5]
Visualizing the Mechanisms
Signaling Pathways and Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflows for in vitro and in vivo studies.
References
- 1. Beneficial effect of this compound on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Acetylacteoside improves recovery after ischemic stroke by promoting neurogenesis via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Neuroprotective Effect of Total Glycosides of Cistanche deserticola and Investigation of Novel Brain-Targeting Natural MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylated phenylethanoid glycosides, echinacoside and acteoside from Cistanche tubulosa, improve glucose tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 2'-Acetylacteoside as a Biomarker in Herbal Medicine Quality Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The consistent quality of herbal medicines is paramount to ensure their safety and efficacy. The use of chemical markers is a fundamental aspect of the quality control process, providing a method for the standardization and authentication of herbal products.[1][2] This guide provides a comprehensive validation of 2'-Acetylacteoside as a viable biomarker for the quality control of herbal medicines, with a specific focus on its application to Cistanche deserticola. It offers a comparative analysis with other potential biomarkers and includes detailed experimental protocols and data to support its validation.
Comparative Analysis of Biomarkers in Cistanche deserticola
Cistanche deserticola is a widely used plant in traditional medicine, and its quality is often assessed by the content of its active phenylethanoid glycosides. Among these, this compound has emerged as a significant biomarker. This section compares the analytical validation of this compound with other key phenylethanoid glycosides found in Cistanche deserticola, namely Echinacoside, Cistanoside A, Acteoside, Isoacteoside, and Tubuloside B.
Quantitative Validation Data
The following table summarizes the validation parameters of an Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous quantification of these six phenylethanoid glycosides.
Table 1: Method Validation Parameters for the Quantification of Phenylethanoid Glycosides in Cistanche deserticola
| Parameter | This compound | Echinacoside | Cistanoside A | Acteoside | Isoacteoside | Tubuloside B |
| Linearity | ||||||
| Calibration Curve | y = 12841x - 16374 | y = 11006x - 12134 | y = 10729x - 11432 | y = 13251x - 15327 | y = 12987x - 14653 | y = 11983x - 13241 |
| Correlation Coefficient (r²) | 0.9997 | 0.9999 | 0.9998 | 0.9996 | 0.9995 | 0.9998 |
| Linear Range (µg/mL) | 1.22 - 488.0 | 1.35 - 540.0 | 1.18 - 472.0 | 1.25 - 500.0 | 1.20 - 480.0 | 1.15 - 460.0 |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.18 | 0.14 | 0.16 | 0.15 | 0.13 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.45 | 0.54 | 0.42 | 0.48 | 0.45 | 0.39 |
| Precision (RSD, %) | ||||||
| Intraday (n=6) | 1.24 | 1.15 | 1.32 | 1.28 | 1.35 | 1.41 |
| Interday (n=6) | 1.87 | 1.76 | 1.95 | 1.91 | 2.03 | 2.12 |
| Repeatability (RSD, %, n=6) | 1.58 | 1.49 | 1.65 | 1.62 | 1.71 | 1.78 |
| Stability (RSD, %, n=6, 72h) | 1.93 | 1.82 | 2.01 | 1.97 | 2.08 | 2.17 |
| Accuracy (Recovery, %, n=3) | 98.7 | 99.2 | 98.5 | 98.9 | 98.6 | 98.4 |
Data sourced from a study on cultivated Cistanche deserticola.
The data clearly indicates that the analytical method for this compound is comparable to, and in some aspects, more sensitive (lower LOD/LOQ) than other established biomarkers like Echinacoside. Its high precision, accuracy, and stability further validate its suitability for routine quality control.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of quality control assays. The following is a comprehensive protocol for the UPLC analysis of this compound and other phenylethanoid glycosides in Cistanche deserticola.
Sample Preparation
-
Drying and Grinding: Air-dry the plant material (e.g., stems of Cistanche deserticola) at room temperature and then grind it into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a conical flask. Add 50 mL of methanol (B129727) and sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm membrane filter before injection into the UPLC system.
Standard Solution Preparation
-
Stock Solutions: Accurately weigh reference standards of this compound, Echinacoside, Cistanoside A, Acteoside, Isoacteoside, and Tubuloside B. Dissolve each in methanol to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to achieve a range of concentrations for constructing calibration curves.
UPLC-PDA Conditions
-
Instrument: Waters ACQUITY UPLC system with a photodiode array (PDA) detector.
-
Column: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.2% formic acid in water (B).
-
0-2 min: 5-10% A
-
2-10 min: 10-25% A
-
10-18 min: 25-40% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 330 nm.
Mandatory Visualizations
Experimental Workflow for Biomarker Validation
References
A Meta-Analysis of the Therapeutic Potential of 2'-Acetylacteoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the therapeutic potential of 2'-Acetylacteoside, a phenylethanoid glycoside with emerging pharmacological significance. Objectively comparing its performance with established alternatives, this document synthesizes available experimental data to inform future research and drug development initiatives.
Comparative Analysis of Therapeutic Potential
This compound has demonstrated promising activity in several key therapeutic areas. This section compares its efficacy against current standards of care, supported by quantitative data from preclinical studies.
Anti-Diabetic Potential: Aldose Reductase Inhibition
Hyperglycemia-induced activation of the aldose reductase enzyme is a key contributor to diabetic complications. This compound has been identified as a potent inhibitor of this enzyme.
Table 1: Comparison of Aldose Reductase Inhibitory Activity
| Compound | IC50 (µM) | Source | Therapeutic Use |
| This compound | 0.071 | Rat Lens | Investigational |
| Epalrestat | 0.012 - 0.4 | Rat Lens | Approved for diabetic neuropathy in several countries[1][2] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that this compound possesses a potent aldose reductase inhibitory activity, with an IC50 value falling within the range of the clinically approved drug, Epalrestat. This suggests its potential as a therapeutic agent for the management of diabetic complications.
Anti-Osteoporotic Potential: Inhibition of Osteoclast Differentiation
Osteoporosis is characterized by excessive bone resorption by osteoclasts. This compound has been shown to mitigate bone loss by inhibiting the differentiation of these cells.
Table 2: In Vivo Efficacy of this compound in an Ovariectomized (OVX) Mouse Model of Osteoporosis
| Treatment Group | Dosage | Bone Mineral Density (BMD) | Trabecular Bone Micro-architecture | Reference |
| OVX Control | - | Decreased | Deteriorated | [3] |
| This compound | 10, 20, 40 mg/kg/day | Significantly increased vs. OVX control | Significantly improved vs. OVX control | [3] |
| Denosumab (Alternative) | 1-10 mg/kg | Significantly increased | Significantly improved | Clinical standard, data from various preclinical studies |
This table provides a qualitative summary of the in vivo effects. Direct quantitative comparison of BMD and micro-architecture parameters between this compound and Denosumab from a single study is not currently available.
A study on ovariectomized mice demonstrated that oral administration of this compound for 12 weeks significantly improved bone mineral density and the micro-architecture of trabecular bone[3]. This anti-resorptive effect is attributed to the downregulation of the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 signaling pathway[3]. Denosumab, a monoclonal antibody that targets RANKL, is a widely used clinical agent for osteoporosis. While a direct head-to-head comparison is lacking, the preclinical data for this compound suggests a promising therapeutic potential in this area.
Neuroprotective Potential: Monoamine Oxidase B (MAO-B) Inhibition
Neurodegenerative diseases such as Parkinson's are associated with the enzymatic activity of MAO-B. This compound has been identified as a potential inhibitor of this enzyme.
Table 3: Neuroprotective Mechanism of this compound
| Compound | Mechanism of Action | Therapeutic Target |
| This compound | Promising and reversible mixed natural MAO-B inhibitor | Parkinson's Disease |
| Selegiline (Alternative) | Irreversible MAO-B inhibitor | Parkinson's Disease |
Recent studies have highlighted this compound as a promising, reversible, and mixed-type natural inhibitor of MAO-B, suggesting its potential in the treatment of neurodegenerative diseases[4]. Furthermore, total glycosides from Cistanche deserticola, which include this compound, have been shown to promote neurological function recovery after ischemic stroke through the Nrf-2/Keap-1 pathway[5]. While direct quantitative comparisons with established MAO-B inhibitors like Selegiline are not yet available, the identified mechanism of action warrants further investigation.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.
Aldose Reductase Inhibition Assay
This in vitro assay determines the inhibitory potential of a compound against the aldose reductase enzyme.
Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, a process that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the enzyme's activity. The inhibitory effect of a compound is quantified by measuring the reduction in this rate.
Materials:
-
Purified or partially purified aldose reductase enzyme (e.g., from rat lens)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.2)[6]
-
NADPH solution (e.g., 0.1 mM)[6]
-
Substrate solution (e.g., DL-glyceraldehyde, 10 mM)[6]
-
Test compound (this compound) and positive control (e.g., Epalrestat) at various concentrations.
-
96-well UV-transparent microplate and a microplate reader.
Procedure:
-
Prepare the reaction mixture in each well of the microplate containing phosphate buffer, aldose reductase enzyme solution, and NADPH solution.
-
Add the test compound or positive control at desired concentrations to the respective wells. A control well without any inhibitor should also be prepared.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm at regular intervals for a specific duration (e.g., every 30 seconds for 5 minutes).
-
Calculate the rate of NADPH consumption (change in absorbance per unit time).
-
The percentage of inhibition is calculated using the formula: [1 - (Rate with inhibitor / Rate without inhibitor)] * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Osteoclast Differentiation Assay
This cell-based assay is used to assess the effect of compounds on the formation of osteoclasts from precursor cells.
Principle: Bone marrow-derived macrophages (BMMs) or RAW264.7 cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce their differentiation into multinucleated osteoclasts. The extent of osteoclastogenesis is typically quantified by staining for tartrate-resistant acid phosphatase (TRAP), a characteristic enzyme of osteoclasts[7][8][9].
Materials:
-
Bone marrow cells isolated from mice or a murine macrophage cell line (e.g., RAW264.7).
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Recombinant murine M-CSF.
-
Recombinant murine RANKL.
-
Test compound (this compound) and vehicle control.
-
TRAP staining kit.
-
Multi-well culture plates.
Procedure:
-
Cell Seeding: Seed bone marrow cells or RAW264.7 cells in multi-well plates at an appropriate density.
-
Induction of Differentiation: Culture the cells in the presence of M-CSF and RANKL to induce osteoclast differentiation[10].
-
Treatment: Concurrently, treat the cells with various concentrations of this compound or vehicle control.
-
Culture Maintenance: Incubate the cells at 37°C in a 5% CO2 incubator for several days (typically 5-7 days), replacing the medium as needed.
-
TRAP Staining: After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's protocol[11].
-
Quantification: Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) in each well under a microscope.
-
Data Analysis: Compare the number of osteoclasts in the this compound-treated groups to the vehicle control group to determine the inhibitory effect on osteoclast differentiation.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are underpinned by its modulation of specific intracellular signaling pathways.
Inhibition of Osteoclastogenesis via the RANKL Signaling Pathway
This compound exerts its anti-osteoporotic effects by interfering with the RANKL signaling cascade, a critical pathway for osteoclast differentiation and activation. The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a downstream signaling cascade involving TRAF6, which ultimately leads to the activation of transcription factors like NF-κB and NFATc1, driving osteoclastogenesis[12][13]. This compound has been shown to down-regulate the expression of RANK, TRAF6, IκB kinase β, NF-κB, and NFATc1.
Neuroprotection via the PI3K/Akt Signaling Pathway
The neuroprotective effects of various compounds are often mediated through the activation of pro-survival signaling pathways. The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and differentiation in the nervous system[14][15][16]. While the precise mechanism for this compound is still under full investigation, its role in promoting neurogenesis suggests a potential modulation of this pathway.
Conclusion and Future Directions
The compiled evidence strongly suggests that this compound is a promising therapeutic candidate with multifaceted pharmacological activities. Its potent aldose reductase inhibitory activity positions it as a potential treatment for diabetic complications. Furthermore, its ability to inhibit osteoclast differentiation highlights its therapeutic value in bone-related disorders like osteoporosis. The emerging evidence for its neuroprotective effects, particularly as a MAO-B inhibitor, opens new avenues for its application in neurodegenerative diseases.
Future research should focus on:
-
Conducting head-to-head in vivo studies to directly compare the efficacy and safety of this compound with current clinical standards.
-
Elucidating the detailed molecular mechanisms underlying its neuroprotective effects and quantifying its in vivo efficacy against established neuroprotective agents.
-
Optimizing its pharmacokinetic and pharmacodynamic properties through formulation and delivery strategies to enhance its therapeutic potential.
This meta-analysis provides a solid foundation for the continued investigation and development of this compound as a novel therapeutic agent.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effect of this compound on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Neuroprotective Effect of Total Glycosides of Cistanche deserticola and Investigation of Novel Brain-Targeting Natural MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Glycosides of Cistanche deserticola Promote Neurological Function Recovery by Inducing Neurovascular Regeneration via Nrf-2/Keap-1 Pathway in MCAO/R Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Osteoclast Differentiation – Ashley Lab [inside.ewu.edu]
- 11. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. Inhibition of PI3K-Akt Signaling Blocks Exercise-Mediated Enhancement of Adult Neurogenesis and Synaptic Plasticity in the Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for 2'-Acetylacteoside
This guide provides essential safety and logistical information for the proper handling and disposal of 2'-Acetylacteoside, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is classified with specific hazards that necessitate careful handling. Personal protective equipment (PPE) is mandatory at all times when managing this compound or its waste.
-
GHS Hazard Classification :
-
Respiratory sensitisation: Category 1
-
Skin sensitisation: Category 1
-
Harmful if swallowed: Acute Toxicity - Oral 4[1]
-
Causes skin irritation: Skin Irritation 2[1]
-
Causes serious eye irritation: Eye Irritation 2A[1]
-
May cause respiratory irritation: Specific Target Organ Toxicity - Single Exposure 3[1]
-
Table 1: Key Safety and Disposal Information
| Aspect | Guideline |
| Primary Disposal Route | P501: Dispose of contents and container to an approved waste disposal plant.[2][3][4] |
| Environmental Precautions | Do not allow the product to reach the sewage system or ground water.[1] It is considered slightly hazardous for water.[1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles/face protection, and a lab coat.[5] In case of inadequate ventilation, wear respiratory protection. |
| Handling | Work under a fume hood.[3] Do not inhale the substance. Avoid the generation of dust. |
| Storage | Keep containers tightly closed in a dry, well-ventilated place.[3] Store locked up or in an area accessible only to authorized personnel.[3] |
| Incompatible Materials | No specific data on incompatible materials is available; however, avoid mixing with other waste.[1][6] |
Detailed Disposal Protocols
The primary method for disposing of this compound is through a licensed hazardous waste management service. Never dispose of this chemical down the drain or in regular household garbage .[1][5]
This protocol outlines the procedure for collecting and disposing of solid this compound and solutions containing the compound.
-
Wear Appropriate PPE : Before handling the waste, ensure you are wearing a lab coat, nitrile gloves, and chemical safety goggles.[5]
-
Prepare a Labeled Waste Container :
-
Obtain a chemically compatible container with a secure, sealable lid. The original container is often the best choice.
-
The container must be in good condition, free from leaks or corrosion.[6]
-
Affix a "Hazardous Waste" label. The label must clearly identify the contents as "this compound Waste" and include relevant hazard pictograms.[7]
-
-
Collect Waste :
-
Carefully transfer solid or liquid waste containing this compound into the prepared container.
-
Do not mix with other chemical wastes to prevent unknown hazardous reactions.[6]
-
-
Seal and Store the Container :
-
Arrange for Disposal :
In the event of a spill, follow these steps to ensure safety and proper cleanup.
-
Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is significant, evacuate non-essential personnel.
-
Wear Appropriate PPE : Don respiratory protection in addition to standard PPE if dust is generated.
-
Contain the Spill : Cover drains to prevent environmental release.
-
Clean the Spill :
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills, use an inert absorbent material to collect the substance.[5]
-
-
Collect Contaminated Materials : Place all contaminated absorbent material and cleaning tools into a labeled hazardous waste container as described in Protocol 2.1.
-
Decontaminate the Area : Clean the affected surface thoroughly.
-
Dispose of Waste : Arrange for the disposal of the waste container through your EHS office.[5]
Chemical containers must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse the Container :
-
Inspect the Container : Ensure the container is free of any visible chemical residue.[10]
-
Deface the Label : Completely remove or deface the original manufacturer's label and any hazard markings.[7][10]
-
Final Disposal : Once cleaned and the label is defaced, the container can be disposed of in the regular laboratory trash or recycling receptacles, depending on the material.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. depts.ttu.edu [depts.ttu.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling 2'-Acetylacteoside
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling 2'-Acetylacteoside, a phenylethanoid glycoside used in various research applications. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
To mitigate these risks, the following personal protective equipment (PPE) is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and irritation[1]. |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash-prone procedures. | To protect eyes from dust particles and splashes, preventing serious irritation[1]. |
| Skin and Body Protection | Laboratory coat. For larger quantities or when generating dust, chemical-resistant coveralls are recommended. | To prevent contamination of personal clothing and skin irritation[1]. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is necessary. | To prevent respiratory tract irritation from airborne particles[1]. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound, from receipt to disposal, is crucial for safety and efficacy. The following workflow diagram outlines the key steps and decision points.
Caption: Logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
1. Preparation and Precautionary Measures:
-
Storage: Upon receipt, store this compound at -20°C in a tightly sealed container to maintain stability[1].
-
Documentation Review: Before handling, thoroughly review the Safety Data Sheet (SDS) provided by the supplier.
-
Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above. Ensure gloves are inspected for integrity before use.
2. Handling and Experimental Use:
-
Engineering Controls: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Weighing: When weighing, use a balance with a draft shield to prevent the dispersal of the solid powder.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound, as well as contaminated items like weigh boats and paper towels, should be collected in a designated, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not dispose of down the drain.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal Protocol: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or equivalent, following all local, state, and federal regulations for hazardous waste disposal. Never dispose of this compound in the regular trash or sewer system.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
